molecular formula C2H3N B3109376 Acetonitrile-2-13C CAS No. 1722-09-4

Acetonitrile-2-13C

Número de catálogo: B3109376
Número CAS: 1722-09-4
Peso molecular: 42.045 g/mol
Clave InChI: WEVYAHXRMPXWCK-OUBTZVSYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Acetonitrile-2-13C is a useful research compound. Its molecular formula is C2H3N and its molecular weight is 42.045 g/mol. The purity is usually 95%.
The exact mass of the compound Acetonitrile-2-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acetonitrile-2-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetonitrile-2-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N/c1-2-3/h1H3/i1+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVYAHXRMPXWCK-OUBTZVSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315848
Record name Acetonitrile-2-13C
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Molecular Weight

42.045 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1722-09-4, 31432-55-0
Record name Acetonitrile-2-13C
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Record name Acetonitrile-2-13C
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Record name Acetonitrile-2-13C
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

chemical properties of Acetonitrile-2-13C for research

Technical Monograph: Acetonitrile-2-13C ( )

Precision Isotope Labeling for Structural Elucidation and Synthetic Tracing

Executive Summary

Acetonitrile-2-13C (CAS: 1722-09-4) is a site-specifically labeled isotopologue of acetonitrile where the methyl carbon is enriched with Carbon-13 (



mechanistic organic chemistrydrug metabolism studies

Physicochemical Profile

The substitution of


Table 1: Key Chemical Properties

PropertyValueNotes
Chemical Formula ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Methyl carbon is labeled.[1][2][3]
Molecular Weight ~42.06 g/mol +1 Da vs. natural abundance (41.05).
Boiling Point 81–82 °CIdentical to standard MeCN.
Density 0.805 g/mLSlight variation possible due to mass.
Appearance Colorless LiquidAromatic/Ether-like odor.[4]
Isotopic Purity

Critical for quantitative NMR/MS.
Solubility Miscible with water, MeOH, organic solventsPolar aprotic behavior retained.

Spectroscopic Characterization: The NMR Signature

The defining utility of Acetonitrile-2-13C lies in its Nuclear Magnetic Resonance (NMR) behavior. Unlike natural acetonitrile, which appears as a singlet in

Proton ( ) NMR Phenomenology

In a standard





  • Splitting Pattern: The methyl signal is split into a widely spaced doublet .

  • Coupling Constant (

    
    ):  The one-bond coupling constant is approximately 136 Hz . This large value is characteristic of 
    
    
    carbons attached to electron-withdrawing groups (like the cyano group), which increase the
    
    
    -character of the C-H bond.
  • Chemical Shift: Centered at

    
     ppm.
    
Carbon ( ) NMR Phenomenology
  • Signal: An intense singlet corresponding to the enriched methyl carbon.

  • Chemical Shift:

    
     ppm (depending on solvent).
    
  • Coupling to Cyano Carbon: If the cyano carbon is

    
     (natural abundance), no 
    
    
    is observed. If using double-labeled precursors, a
    
    
    of ~56 Hz would be present.
Visualization of NMR Logic

NMR_LogicMoleculeAcetonitrile-2-13C(13CH3-CN)NucleiActive Nuclei InteractionMolecule->NucleiContains 13C (I=1/2)and 1H (I=1/2)H_NMR1H NMR SpectrumNuclei->H_NMR1J_CH Coupling(~136 Hz)C_NMR13C NMR SpectrumNuclei->C_NMRIsotopic Enrichment(>99%)DoubletDoubletH_NMR->DoubletResult: Doubletat ~2.0 ppmSingletSingletC_NMR->SingletResult: Intense Singletat ~1.8 ppm

Figure 1: NMR signal genesis for Acetonitrile-2-13C, highlighting the heteronuclear coupling origin.

Synthetic Utility in Drug Development

Acetonitrile-2-13C is a high-value "C2 building block." It is rarely used as a solvent in this form due to cost; rather, it is a reactant used to install a traceable label into drug candidates.

Heterocycle Construction

Many small-molecule drugs contain pyridine, pyrimidine, or imidazole rings. Acetonitrile-2-13C allows for the specific labeling of the methyl group on these rings, or the ring carbons themselves if the nitrile carbon is incorporated into the ring structure.

  • Example: Synthesis of Labeled 2-Methylpyridines Through a condensation reaction (e.g., with unsaturated ketones or aldehydes), the labeled acetonitrile can form the core of a pyridine ring, placing the

    
     label at the 2-methyl position or within the ring at C2, depending on the mechanism.
    
  • Example: Pyrimidine Synthesis Reaction with amidines or urea derivatives can yield pyrimidines where the acetonitrile backbone is incorporated. This is vital for ADME (Absorption, Distribution, Metabolism, Excretion) studies to track the metabolic stability of the heterocyclic ring.

Metabolic Tracer Logic

In DMPK (Drug Metabolism and Pharmacokinetics), a stable isotope label must be placed in a metabolically stable position to track the parent drug, or a metabolically labile position to track specific cleavage products.

  • Scenario: If a drug has a labile methyl group susceptible to oxidative demethylation (by Cytochrome P450s), labeling that methyl group with Acetonitrile-2-13C during synthesis allows researchers to detect

    
     or labeled formaldehyde in metabolic assays, confirming the metabolic pathway.
    

Synthesis_WorkflowStartAcetonitrile-2-13C(13CH3-CN)ReactionCyclocondensation(Base-catalyzed)Start->ReactionReagentElectrophile(e.g., Chalcone/Amidine)Reagent->ReactionProductLabeled Heterocycle(e.g., 2-(13C-Methyl)pyridine)Reaction->ProductIncorporationADMEADME/Metabolic Study(Track 13C via MS/NMR)Product->ADMEAdminister to System

Figure 2: Workflow for utilizing Acetonitrile-2-13C in the synthesis of labeled drug candidates.

Experimental Protocol: General Handling & Synthesis

Objective: Use Acetonitrile-2-13C as a reactant in a base-catalyzed condensation (Generic Protocol).

Safety Pre-Check
  • Toxicity: Acetonitrile is metabolized to hydrogen cyanide in vivo. Handle in a well-ventilated fume hood.

  • Flammability: Highly flammable liquid (Flash point ~6°C). Keep away from sparks.

  • PPE: Butyl rubber gloves are recommended; standard nitrile gloves offer limited breakthrough protection against acetonitrile.

Step-by-Step Methodology
  • Preparation:

    • Dry the Acetonitrile-2-13C if the reaction is moisture-sensitive. Distillation over

      
       or molecular sieves (3Å) is standard.
      
    • Note: Due to high cost, use microsyringes for precise volumetric transfer.

  • Reaction Setup:

    • In a flame-dried flask under Argon, dissolve the electrophile (e.g., 1.0 eq of a chalcone) in a secondary solvent (e.g., THF) or use the labeled acetonitrile as a co-solvent if volume permits (often diluted with unlabeled MeCN if 100% enrichment isn't strictly necessary, though usually, stoichiometry is calculated to conserve the label).

  • Addition:

    • Add the base (e.g.,

      
      ) at low temperature (
      
      
      ).
    • Add Acetonitrile-2-13C (1.1 eq) dropwise.

  • Monitoring:

    • Monitor reaction progress via LC-MS. Look for the Mass+1 shift in the product peak compared to unlabeled standards.

  • Workup:

    • Quench with saturated

      
      .
      
    • Extract with ethyl acetate.[5]

    • Critical: Collect aqueous waste separately as cyanide waste if metabolic cleavage is possible, though chemical synthesis usually retains the nitrile or converts it to an amine/amide.

References

  • Sigma-Aldrich. Acetonitrile-2-13C Product Specification & NMR Data. Retrieved from

  • National Institute of Standards and Technology (NIST). Acetonitrile Gas Phase IR and Thermochemistry. Retrieved from

  • Reich, H. J.Bucky's NMR Tables: Coupling Constants (

    
    ). University of Wisconsin-Madison. Retrieved from 
    
  • Metallo, C. M., et al. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 2009. Retrieved from

  • Santa Cruz Biotechnology. Acetonitrile-2-13C Safety Data Sheet (SDS). Retrieved from

Mastering 13C NMR: A Technical Guide to Chemical Shift Referencing Using Acetonitrile-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of structural elucidation and reaction monitoring, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool. Specifically, 13C NMR provides direct insight into the carbon backbone of a molecule, revealing the number of non-equivalent carbons and offering clues about their chemical environment.[1] The cornerstone of interpreting any 13C NMR spectrum is the chemical shift (δ), a parameter exquisitely sensitive to the electronic environment of each nucleus. Accurate and consistent chemical shift referencing is therefore not a mere procedural step, but a prerequisite for reproducible and reliable data.

While Tetramethylsilane (TMS) is the universally accepted primary reference standard, set to 0.0 ppm, its direct use is not always practical.[2][3] This has led to the widespread adoption of secondary references, most commonly the residual or primary signals from the deuterated solvent itself.[4] This guide provides an in-depth examination of Acetonitrile-2-13C, a specific isotopically labeled form of a common NMR solvent, and its role in precise 13C NMR chemical shift referencing. We will explore the fundamental principles governing its chemical shift, provide field-proven experimental protocols, and offer insights into best practices for its application.

Pillar 1: The Theoretical Bedrock of the 13C Chemical Shift

The chemical shift of a 13C nucleus is dictated by the local magnetic field it experiences. This local field is a sum of the strong external magnetic field of the spectrometer and a much smaller, counteracting field generated by the circulation of electrons around the nucleus. This phenomenon is known as nuclear shielding. Variations in electron density from one carbon atom to another lead to different degrees of shielding, causing their signals to appear at different frequencies—a phenomenon we measure as the chemical shift.

Several key factors govern the chemical shift of a given carbon atom:

  • Hybridization: The hybridization state of the carbon has a profound effect. sp3-hybridized carbons are typically the most shielded and appear upfield (lower ppm), while sp2 and sp carbons are progressively deshielded and appear further downfield (higher ppm). Carbonyl carbons are among the most deshielded, often appearing in the 170-220 ppm range.[1][2]

  • Inductive Effects: The presence of electronegative atoms (like oxygen, nitrogen, or halogens) attached to or near a carbon atom withdraws electron density.[5] This "deshielding" reduces the opposition to the external magnetic field, causing the nucleus to resonate at a higher frequency and thus a larger chemical shift.[5]

  • Solvent and Environmental Effects: Intermolecular interactions between the analyte and the solvent can subtly alter the electronic environment and, consequently, the chemical shifts. It is crucial to recognize that chemical shifts are not immutable constants but can be dependent on the solvent, concentration, and temperature.[6][7]

Acetonitrile (CH₃CN) presents two distinct carbon environments: the sp³-hybridized methyl carbon (-CH₃) and the sp-hybridized nitrile carbon (-C≡N). Due to the differing hybridization and the strong electronegativity of the nitrogen atom, these two carbons resonate at widely separated chemical shifts, making them unambiguous markers within the spectrum.

Pillar 2: Acetonitrile-2-13C as a Referencing Standard

Acetonitrile-d₃ (CD₃CN) is a widely used polar aprotic solvent in NMR spectroscopy, particularly for samples that are poorly soluble in less polar solvents like chloroform.[8] When using acetonitrile-d₃ as the solvent, its own carbon signals are a convenient and reliable secondary reference.

The term Acetonitrile-2-13C specifically refers to acetonitrile where the methyl carbon (at position 2) is isotopically enriched to 99% 13C (¹³CH₃CN). While the natural abundance of 13C is only 1.1%, isotopic labeling makes the signal from the labeled carbon atom dramatically more intense, facilitating its use as a precise reference point, even at low concentrations.

Accepted Chemical Shift Values

The chemical shifts of the methyl (C2) and nitrile (C1) carbons of acetonitrile have been meticulously documented. These values are calibrated against TMS and serve as the basis for referencing. Note the characteristic septet multiplicity for the methyl carbon in acetonitrile-d₃, which arises from coupling to the three deuterium atoms.[9]

Deuterated SolventAcetonitrile Methyl Carbon (C2) δ (ppm)Acetonitrile Nitrile Carbon (C1) δ (ppm)
Acetonitrile-d₃ 1.32 118.26
Acetone-d₆1.05117.80
Chloroform-d (CDCl₃)1.47117.70
Dimethyl Sulfoxide-d₆ (DMSO-d₆)1.00117.90
Methanol-d₄1.79119.25
Water-d₂ (D₂O)2.06119.50
Data compiled from authoritative sources.[9][10][11]

For Acetonitrile-2-13C, the chemical shift of the labeled methyl carbon remains the same as its unlabeled counterpart; however, its signal intensity is amplified by a factor of ~90 due to the isotopic enrichment.

Pillar 3: Self-Validating Experimental Protocols

Adhering to a rigorous and well-documented protocol is essential for ensuring the trustworthiness of your data. The following workflows are designed to be self-validating systems for accurate 13C NMR referencing.

Workflow 1: Using Acetonitrile-d₃ Solvent as the Reference

This is the most common scenario for researchers running samples directly in deuterated acetonitrile.

  • Sample Preparation:

    • Dissolve an appropriate amount of your analyte (typically 5-20 mg for routine 13C NMR) in ~0.6 mL of high-purity Acetonitrile-d₃ (CD₃CN).[8]

    • Ensure the sample is fully dissolved and the solution is homogeneous. Vortexing is recommended.

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Spectrometer Setup & Acquisition:

    • Lock the spectrometer on the deuterium signal of the CD₃CN solvent.

    • Acquire the 13C NMR spectrum using standard broadband proton-decoupled pulse sequences.

  • Data Processing & Referencing:

    • After Fourier transformation and phasing, identify the characteristic septet of the CD₃CN methyl carbon.

    • Calibrate the spectrum by setting the center of this septet to 1.32 ppm .

    • As a cross-validation, check the position of the nitrile carbon signal, which should now appear at approximately 118.26 ppm . A significant deviation may indicate a referencing error or an unusual sample matrix effect.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve Analyte in CD3CN B Vortex to Homogenize A->B C Transfer to NMR Tube B->C D Lock on Solvent Signal C->D E Acquire 13C Spectrum D->E F Identify CD3CN Methyl Septet E->F G Set Center Peak to 1.32 ppm F->G H Verify Nitrile Peak at ~118.3 ppm G->H G TMS Primary Standard TMS = 0.00 ppm Solvent Secondary Standard (e.g., CD3CN) TMS->Solvent Calibration Analyte Analyte Peak (Unknown δ) Solvent->Analyte Referencing ReferencedAnalyte Analyte Peak (Measured δ) Analyte->ReferencedAnalyte Assignment

Caption: The logical hierarchy of NMR chemical shift referencing.

Trustworthiness: Troubleshooting and Best Practices

  • Temperature Dependence: Be aware that chemical shifts can vary with temperature. For high-precision work or variable-temperature studies, it is crucial to calibrate the reference shift at each temperature.

  • Concentration and pH Effects: In some cases, high analyte concentration or extreme pH can influence the solvent chemical shift. If you observe an unexpected shift in the acetonitrile reference peaks, it may be necessary to use an inert internal standard like TMS or DSS.

  • Purity of Solvent: Always use high-purity deuterated solvents from reputable suppliers. Impurities can introduce extraneous peaks that may be confused with analyte or reference signals. [11]* Consistent Reporting: When reporting data, always state how the chemical shift referencing was performed (e.g., "¹³C NMR spectra were referenced to the residual methyl carbon of acetonitrile-d₃ at δ 1.32 ppm"). [4]This practice is fundamental to scientific reproducibility.

Conclusion

Acetonitrile, in both its deuterated (CD₃CN) and specifically labeled (Acetonitrile-2-13C) forms, serves as a robust and reliable secondary reference for 13C NMR spectroscopy. Its two distinct carbon signals, with well-established chemical shifts across a range of common solvents, provide an excellent internal validation mechanism. By understanding the theoretical principles that govern its chemical shift and by adhering to systematic, self-validating experimental protocols, researchers can ensure the accuracy and integrity of their 13C NMR data, paving the way for confident structural assignments and mechanistic insights.

References

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the... Retrieved from [Link]

  • National Institutes of Health (NIH). Factors affecting the use of 13Cα chemical shifts to determine, refine, and validate protein structures. Retrieved from [Link]

  • University of California, Santa Barbara. Chemical Shift Referencing. Retrieved from [Link]

  • Chemguide. interpreting C-13 NMR spectra. Retrieved from [Link]

  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]

  • Lecture Notes. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • Lecture Presentation. 13C-NMR. Retrieved from [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

  • ACS Publications. (2014, March 6). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Retrieved from [Link]

  • Natural Products Magnetic Resonance Database. 13C NMR Spectrum (1D, 250 MHz, Acetonitrile-d3, simulated). Retrieved from [Link]

  • MDPI. (2025, November 11). Design and Synthesis of Novel Tetrahydroquinoline/1,2,3-Triazole Compound Derivatives and Their Anticholinergic Activity as Potential Anti-Alzheimer Agents. Retrieved from [Link]

  • University College London. Sample Preparation. Retrieved from [Link]

  • MDPI. Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. Retrieved from [Link]

Sources

Advanced Technical Guide: Infrared Spectrum Analysis of Acetonitrile-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acetonitrile-2-13C (


) represents a critical isotopologue in vibrational spectroscopy and metabolic tracing. Unlike its perdeuterated counterpart (

), which is often selected to suppress Fermi resonance, Acetonitrile-2-13C retains complex vibrational couplings that serve as a unique fingerprint for structural elucidation and purity analysis. This guide provides a rigorous analysis of its infrared (IR) spectrum, focusing on the mass-induced frequency shifts of the C–C bond and the resultant perturbation of the nitrile stretching region.

Part 1: Molecular Architecture & Vibrational Physics

Isotopic Substitution Mechanics

The substitution of the methyl carbon (


) in acetonitrile introduces a specific mass defect that alters the vibrational manifold without changing the electronic potential energy surface.
  • Symmetry: Retains

    
     point group symmetry.
    
  • Reduced Mass Impact: The primary vibrational mode affected is the C–C stretching vibration (

    
    ).
    
    • Applying Hooke’s Law approximation (

      
      ):
      
    • The reduced mass (

      
      ) of the C–C bond increases from ~6.0 amu (
      
      
      
      ) to ~6.24 amu (
      
      
      ).
    • Predicted Shift: A frequency decrease of approximately 2% in modes involving significant C–C displacement.

The Fermi Resonance "Trap"

In standard acetonitrile (


), the 

stretching fundamental (

) is accidentally degenerate with the combination band of the C–C stretch (

) and the symmetric

deformation (

). This leads to a Fermi Resonance (FR) , creating a doublet instead of a single peak.[1]

In Acetonitrile-2-13C , the downward shift of the C–C stretch (


) alters the frequency of this combination band, potentially modifying the resonance condition rather than eliminating it.

Part 2: Spectral Atlas and Characterization

Comparative Vibrational Assignment

The following table synthesizes experimental data and calculated shifts for Acetonitrile-2-13C compared to the unlabeled standard.

ModeSymmetryDescriptionUnlabeled (

) [cm⁻¹]
Acetonitrile-2-13C (

) [cm⁻¹]
Isotope Shift (

)

EDegenerate C-H Stretch3009~3005Minor


Symmetric C-H Stretch2954~2945Minor


Combination Band (

)
2293 ~2275 -18 (Critical)



Stretch
2254 2253 Negligible


Symmetric

Def
13751370Small


C-C Stretch 918 ~900 -18 (Primary)

Note: Values for


 are derived from isotopic reduced mass calculations and comparative literature analysis [1, 2].
The Nitrile Region (2100–2350 cm⁻¹)

The most distinct feature of Acetonitrile-2-13C is the behavior of the nitrile band.

  • Unlabeled Scenario: The combination band (

    
    ) lies above the fundamental (
    
    
    
    ).
  • 2-13C Scenario: The

    
     (C-C) mode drops by ~18 cm⁻¹. Consequently, the combination band (
    
    
    
    ) shifts down to ~2275 cm⁻¹.
  • Result: The "dark" combination state moves closer to the bright nitrile fundamental (2253 cm⁻¹). This intensifies the Fermi mixing, potentially broadening the main peak or creating a more symmetric doublet compared to the unlabeled species.

Visualization of Vibrational Coupling

The following diagram illustrates the energy level mixing responsible for the spectral complexity in the nitrile region.

FermiResonance Fundamental Fundamental Mode (v2) C≡N Stretch ~2253 cm⁻¹ Result Observed Spectrum Fermi Doublet Mixed Wavefunctions Fundamental->Result Bright State CC_Stretch Fundamental (v4) C-C Stretch (Isotope Sensitive) ~900 cm⁻¹ Combination Combination State (v3 + v4) ~2275 cm⁻¹ CC_Stretch->Combination Summation CH_Def Fundamental (v3) CH3 Deformation ~1375 cm⁻¹ CH_Def->Combination Summation Combination->Result Dark State (Couples via Cubic Force Constant)

Figure 1: Mechanism of Fermi Resonance in Acetonitrile-2-13C. The downward shift of the C-C stretch brings the combination band into closer proximity with the nitrile fundamental.

Part 3: Experimental Protocol

Sample Preparation & Handling

Acetonitrile is highly hygroscopic. Water absorbs strongly at ~3400 cm⁻¹ and ~1640 cm⁻¹, but crucially, water-acetonitrile hydrogen bonding can shift the


 band by +10 cm⁻¹, leading to false assignment of isotopic peaks.

Protocol:

  • Drying: Store Acetonitrile-2-13C over activated 3Å molecular sieves for at least 24 hours prior to use.

  • Cell Type: Use Calcium Fluoride (

    
    ) windows. Avoid KBr if analyzing aqueous mixtures due to hygroscopicity, though KBr is acceptable for neat anhydrous liquids.
    
  • Path Length: A short path length (0.015 mm to 0.025 mm) is required for neat liquid analysis to prevent saturation of the intense nitrile band.

Data Acquisition Parameters

To resolve the Fermi doublet and subtle isotope shifts, standard resolution is insufficient.

ParameterSettingRationale
Resolution 1 cm⁻¹ or 2 cm⁻¹Essential to resolve the split between

and the combination band.
Apodization Boxcar or Norton-Beer WeakPreserves peak sharpness for deconvolution.
Scans 64 - 128High S/N ratio needed to detect weak overtone features.
Zero Filling 2 levelsInterpolates data points for accurate peak picking.
Self-Validating Quality Control
  • The "Water Check": Inspect 3300–3600 cm⁻¹. If a broad hump exists, the nitrile position (2253 cm⁻¹) is likely perturbed by H-bonding.

  • The "Isotope Check": Verify the C-C stretch region (~900 cm⁻¹). If a strong band persists at 918 cm⁻¹, the sample is contaminated with unlabeled acetonitrile (

    
    ).
    

Part 4: Applications in Drug Development

Metabolic Flux Analysis

In drug metabolism studies, Acetonitrile-2-13C serves as a tracer for metabolic pathways involving acetyl groups or methylation.

  • Advantage: The IR shift allows for non-destructive monitoring of concentration in flow cells, complementary to Mass Spectrometry.

  • Differentiation: The distinct C-C stretch frequency (~900 cm⁻¹) allows it to be quantified in the presence of natural abundance acetonitrile metabolites.

Internal Standard for Quantitation

Unlike deuterated solvents (


), which shift vibrational modes into entirely different windows (C-D stretch ~2100-2200 cm⁻¹), Acetonitrile-2-13C keeps the spectrum "familiar" but distinct.
  • It is ideal for difference spectroscopy where the goal is to subtract the solvent background without introducing large refractive index changes associated with deuteration.

References

  • Dereka, B., Lewis, N. H. C., Keim, J. H., & Tokmakoff, A. (2021). "Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes." The Journal of Physical Chemistry B, 126(1), 246–258. Link

  • Müller, H. S. P., et al. (2009). "Rotational spectra of isotopic species of methyl cyanide, CH3CN, in their ground vibrational states up to terahertz frequencies." Astronomy & Astrophysics, 506(3), 1115–1127. Link

  • NIST Mass Spectrometry Data Center. "Acetonitrile-2-13C." NIST Chemistry WebBook, SRD 69. Link

  • Duncan, J. L., et al. (1978). "The empirical general harmonic force field of methyl cyanide." Journal of Molecular Spectroscopy, 69(1), 123-140. Link

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solvent polarity characteristics of Acetonitrile-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solvent Polarity Characteristics of Acetonitrile-2-¹³C

Abstract

This technical guide provides a comprehensive examination of the solvent polarity characteristics of Acetonitrile-2-¹³C. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of physical constants. It delves into the fundamental principles governing solvent polarity, the subtle yet significant influence of isotopic labeling, and the practical implications for critical analytical applications such as chromatography and mass spectrometry. By grounding theoretical concepts in field-proven experimental protocols, this guide serves as an authoritative resource for leveraging the unique properties of Acetonitrile-2-¹³C in a laboratory setting.

Introduction: The Role of Acetonitrile and Its Isotopologues in Modern Analytics

Acetonitrile (CH₃CN) is a cornerstone of the modern analytical laboratory. It is classified as a polar aprotic solvent, prized for its wide liquid range, miscibility with water, low viscosity, and UV transparency, making it a preferred mobile phase in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).[1] Its molecular structure, featuring a significant dipole moment, allows it to dissolve a broad spectrum of polar and nonpolar compounds.[1][2][3]

The introduction of isotopically labeled analogues, such as Acetonitrile-2-¹³C ([¹³CH₃]C≡N), provides a powerful tool for quantitative analysis and mechanistic studies. In these applications, the isotopically labeled standard is assumed to be chemically and physically identical to its unlabeled counterpart. This guide interrogates that assumption, focusing specifically on the property of solvent polarity. We will explore the theoretical basis of polarity, assess the impact of substituting ¹²C with ¹³C, and provide practical workflows where these characteristics are paramount.

Deconstructing Polarity: A Primer on Acetonitrile

Solvent polarity is not a single, discrete value but rather a composite of several molecular and bulk properties that dictate how a solvent interacts with solutes.[4] Understanding the polarity of standard acetonitrile is essential before evaluating its ¹³C-labeled analogue.

Molecular Origins of Polarity

The polarity of acetonitrile arises from two key molecular features:

  • Bond Dipoles: The large difference in electronegativity between the carbon and nitrogen atoms in the nitrile group (C≡N) creates a strong bond dipole.

  • Molecular Geometry: The linear geometry of the H₃C−C≡N skeleton ensures that the individual bond dipoles do not cancel, resulting in a significant net molecular dipole moment.[1]

This intrinsic molecular polarity gives rise to its bulk properties.

G cluster_molecular Molecular Properties cluster_bulk Bulk Solvent Characteristics Electronegativity Electronegativity Dipole Moment (μ) Dipole Moment (μ) Electronegativity->Dipole Moment (μ) Creates Bond Dipoles Geometry Geometry Geometry->Dipole Moment (μ) Determines Net Dipole Dielectric Constant (ε) Dielectric Constant (ε) Dipole Moment (μ)->Dielectric Constant (ε) Influences Bulk Polarization Empirical Scales (ET(30)) Empirical Scales (ET(30)) Dielectric Constant (ε)->Empirical Scales (ET(30)) Contributes to Solvatochromic Effects

Caption: Relationship between molecular features and bulk solvent polarity.

Key Polarity Indicators
  • Dipole Moment (μ): A measure of the separation of charge within the molecule. Acetonitrile has a large dipole moment of approximately 3.92 D.[1][4]

  • Dielectric Constant (ε): A bulk property reflecting the ability of the solvent to separate ions. Acetonitrile's dielectric constant is approximately 36.6.[4] This high value enables it to dissolve ionic compounds and electrolytes, a property leveraged in electrochemistry and battery applications.[1]

  • Empirical Polarity Scales (E_T(30)): These scales use a solvatochromic dye, like Reichardt's dye, to provide an empirical measure of polarity based on the energy required for an electronic transition.[5][6] The E_T(30) value for acetonitrile is 45.6 kcal/mol, placing it in the category of medium-polarity solvents.[6]

The Isotopic Effect: Does ¹³C Substitution Alter Polarity?

The core question for any user of Acetonitrile-2-¹³C is whether the isotopic substitution impacts its physicochemical properties, particularly polarity.

The short answer is: negligibly for most applications.

The scientific explanation: The substitution of a ¹²C atom with a ¹³C atom increases the mass of the methyl group. This mass increase primarily affects the vibrational frequencies of the C-H bonds due to the change in reduced mass. According to the principles of quantum mechanics, this leads to a lower zero-point vibrational energy for the ¹³C-H bonds compared to the ¹²C-H bonds. This can result in a minuscule shortening of the average C-H bond length.

However, the effect of this change on the overall molecular dipole moment is exceptionally small and is vastly overshadowed by the dominant C≡N dipole. Consequently, bulk properties like the dielectric constant and refractive index, which are direct functions of the collective molecular dipoles, remain virtually unchanged.

Comparative Physical Properties

The most direct evidence for the minimal impact of isotopic substitution comes from comparing the macroscopic physical properties of acetonitrile and its isotopologues. As shown in the table below, properties like boiling point, melting point, and density show minimal deviation.

PropertyAcetonitrile (Unlabeled)Acetonitrile-2-¹³CAcetonitrile-¹³C₂Acetonitrile-2-¹³C, d₃
Molecular Formula CH₃CN[¹³CH₃]CN[¹³CH₃][¹³CN][¹³CD₃]CN
Molecular Weight 41.05 g/mol 42.04 g/mol 43.04 g/mol 45.06 g/mol [7]
Boiling Point 81-82 °C[1]81-82 °C81-82 °C[8]81 °C
Melting Point -46 to -44 °C[1]-48 °C-48 °C[8]N/A
Density (at 25°C) 0.786 g/mL[1]0.805 g/mL0.824 g/mL[8]0.863 g/mL
Refractive Index (n20/D) 1.344[1]1.3391.344[8]N/A

Note: The slight increase in density is an expected and direct consequence of the increased nuclear mass, not a change in intermolecular forces or polarity.

This near-identity is the cornerstone of its utility. In chromatographic systems, Acetonitrile-2-¹³C will have virtually identical elution behavior and solvating power as unlabeled acetonitrile. This ensures that it accurately reflects the behavior of the analyte during separation and detection.

Practical Applications & Validated Protocols

The defining characteristic of Acetonitrile-2-¹³C is not a unique polarity, but rather its near-identical polarity to the native compound, combined with a distinct mass. This makes it an ideal internal standard for quantitative mass spectrometry.

Application: Internal Standard for Quantitative LC-MS

Expertise & Causality: In quantitative LC-MS, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls. The purpose of the IS is to correct for variability in sample preparation (e.g., extraction efficiency) and instrument response (e.g., ionization suppression/enhancement). An ideal IS co-elutes with the analyte and experiences the same matrix effects. Because Acetonitrile-2-¹³C is chemically and chromatographically indistinguishable from native acetonitrile, it serves as a perfect marker for processes where acetonitrile itself is the analyte of interest or a reference compound.

G Sample Sample Spike_IS Spike with known conc. of Acetonitrile-2-13C Sample->Spike_IS Calibrator Calibrator Calibrator->Spike_IS QC QC QC->Spike_IS Extraction Sample Preparation (e.g., Protein Precipitation) Spike_IS->Extraction LC_MS LC-MS Analysis Extraction->LC_MS Quant Quantification (Analyte Area / IS Area) LC_MS->Quant

Caption: Workflow for using Acetonitrile-2-¹³C as an internal standard.

Experimental Protocol: Quantification of Acetonitrile in a Biological Matrix

This protocol describes a self-validating system for quantifying residual acetonitrile in a drug formulation using Acetonitrile-2-¹³C as an internal standard.

  • Preparation of Stock Solutions:

    • Analyte Stock (1 mg/mL): Accurately weigh ~10 mg of HPLC-grade acetonitrile and dissolve in 10 mL of LC-MS grade water.

    • Internal Standard Stock (100 µg/mL): Accurately weigh ~1 mg of Acetonitrile-2-¹³C (99 atom % ¹³C) and dissolve in 10 mL of LC-MS grade water.

  • Preparation of Calibration Curve & QC Samples:

    • Perform serial dilutions of the Analyte Stock in the relevant biological matrix (e.g., plasma, formulation buffer) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare separate Quality Control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of each calibrator, QC, and unknown sample, add 10 µL of Internal Standard Stock (100 µg/mL). Vortex briefly.

    • Causality: Adding the IS at the very beginning ensures it undergoes all subsequent sample processing steps alongside the analyte, thereby accounting for any variability or loss.

    • Add 200 µL of cold methanol to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

  • LC-MS Conditions:

    • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Unlabeled Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Mass Spectrometer: Triple Quadrupole operating in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions:

      • Acetonitrile (Analyte): Q1 m/z 42.0 -> Q3 m/z 42.0 (precursor scan or specific fragment if available).

      • Acetonitrile-2-¹³C (IS): Q1 m/z 43.0 -> Q3 m/z 43.0.

    • Causality: The M+1 mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, even though they co-elute perfectly from the LC column due to their identical polarities.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the Area Ratio (Analyte Peak Area / IS Peak Area).

    • Construct a calibration curve by plotting the Area Ratio against the nominal concentration of the calibrators.

    • Determine the concentration of unknown samples from the calibration curve.

Protocol: Experimental Verification of Polarity using E_T(30)

While not a routine procedure, one could experimentally verify the near-identical polarity using solvatochromism. This protocol provides a framework for such a comparison.

  • Reagent Preparation:

    • Prepare a ~1 mM stock solution of Reichardt's Dye (2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate) in dichloromethane.[6]

    • Obtain high-purity, anhydrous samples of both unlabeled acetonitrile and Acetonitrile-2-¹³C.[9]

  • Spectroscopic Measurement:

    • In two separate quartz cuvettes, place 2 mL of unlabeled acetonitrile and 2 mL of Acetonitrile-2-¹³C.

    • Add a small, identical aliquot (e.g., 5 µL) of the Reichardt's Dye stock solution to each cuvette. Mix thoroughly.

    • Causality: The dye's color is highly sensitive to solvent polarity. In a more polar solvent, the absorption maximum (λ_max) shifts to a shorter wavelength (hypsochromic or blue shift).[6]

    • Using a UV-Vis spectrophotometer, record the absorption spectrum for each solution from 400 nm to 900 nm.

    • Identify the λ_max for each sample.

  • Calculation of E_T(30):

    • Use the following equation to calculate the E_T(30) value in kcal/mol:

      • E_T(30) = hcN_A / λ_max = 28591 / (λ_max in nm)

      • where h is Planck's constant, c is the speed of light, and N_A is Avogadro's number.

  • Analysis:

    • Compare the calculated E_T(30) values. It is expected that the values for Acetonitrile and Acetonitrile-2-¹³C will be identical within the experimental error of the measurement, confirming their equivalent solvent polarity.

Conclusion

Acetonitrile-2-¹³C is a specialized solvent whose value is derived not from a unique polarity, but from its mass distinction coupled with a polarity that is virtually identical to its unlabeled analogue. The substitution of ¹²C with ¹³C has a negligible effect on the intermolecular forces that govern solvent behavior. This makes it an exemplary internal standard for mass spectrometry-based quantification, ensuring the highest degree of accuracy by co-eluting with the analyte and experiencing identical matrix and instrument effects. The protocols and data presented in this guide provide both the theoretical foundation and the practical framework for scientists to confidently employ Acetonitrile-2-¹³C in demanding analytical workflows.

References

  • Wikipedia. Acetonitrile. [Link]

  • National Institutes of Health, PubChem. Acetonitrile | CH3CN | CID 6342. [Link]

  • Biotage. (2023, January 23). Benefits of acetonitrile over methanol in normal-phase flash column chromatography. [Link]

  • Amerigo Scientific. Acetonitrile-2-13C, d3 (99% (CP)). [Link]

  • EnPress Journals. Acetonitrile as Tops Solvent for Liquid Chromatography and Extraction. [Link]

  • Rudakov, O., et al. (2018). Acetonitrile as Tops Solvent for Liquid Chromatography and Extraction. Journal of Analytical Chromatography and Spectroscopy. [Link]

  • Tan, L. C., & Carr, P. W. (1995). Solvatochromic solvent polarity measurements and selectivity in reversed-phase liquid chromatography. Journal of Chromatography A. [Link]

  • Laurence, C., et al. (2014). Solvent polarity scales: Determination of new ET(30) values for 84 organic solvents. Journal of Physical Organic Chemistry. [Link]

  • Shimadzu Corporation. 7 Key Differences in the Use of Methanol and Acetonitrile. [Link]

  • Coetzee, J. F. (1969). Purification of acetonitrile and tests for impurities. Pure and Applied Chemistry. [Link]

  • de la Guardia, M., & Garrigues, S. (2012). Determination of the empirical solvent polarity parameter ET(30) by multivariate image analysis. Analytical Methods. [Link]

  • Milanesio, E., et al. (2014). Application of Reichardt's Solvent Polarity Scale [ET(30)] in the Selection of Bonding Agents for Composite Solid Rocket Propellants. ResearchGate. [Link]

  • The Periodic Table. Examples of High Polarity Solvents. [Link]

  • Google Patents. (2001).
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. [Link]

  • Biochem Chemopharma. SAFETY DATA SHEET SDS/MSDS ACETONITRILE for HPLC Gradient. [Link]

  • Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

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Methodological & Application

Application Notes & Protocols: Leveraging Acetonitrile-2-¹³C in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Precision of a Single Atom

In the intricate world of organic synthesis and drug development, the ability to trace the journey of a molecule is paramount. Isotopic labeling, the strategic replacement of an atom with one of its heavier, stable isotopes, provides an unparalleled window into reaction mechanisms, metabolic pathways, and pharmacokinetic profiles. Among the arsenal of labeled reagents, Acetonitrile-2-¹³C stands out as a versatile and powerful two-carbon building block. The introduction of a ¹³C label at the methyl position allows researchers to meticulously follow this specific carbon atom through complex transformations, offering insights that are otherwise unattainable.[]

This guide moves beyond the common use of acetonitrile as a mere solvent, focusing instead on its role as a key reactant.[2][3][4] We will explore the causality behind its application in synthesizing isotopically labeled compounds, provide detailed, field-proven protocols, and offer insights into optimizing its use. This document is designed for the hands-on researcher, scientist, and drug development professional, providing the technical depth and practical guidance necessary to integrate Acetonitrile-2-¹³C into your synthetic strategies with confidence.

Acetonitrile-2-¹³C: Core Properties and Safe Handling

Understanding the fundamental characteristics of Acetonitrile-2-¹³C is the bedrock of its effective and safe utilization. While its physical properties are nearly identical to its unlabeled counterpart, its true value lies in the single, strategically placed heavy carbon atom.

Physicochemical Data

The following table summarizes the key properties of Acetonitrile-2-¹³C, providing a quick reference for experimental planning.

PropertyValueSource
Chemical Formula ¹³CH₃CN
Molecular Weight 42.06 g/mol [5]
CAS Number 27722-3
Isotopic Purity ≥99 atom % ¹³C
Appearance Colorless liquid[5]
Density 0.805 g/mL at 25 °C
Boiling Point 81-82 °C
Melting Point -48 °C
Refractive Index n20/D 1.344
Safety and Handling: A Mandate for Caution

Acetonitrile, in any isotopic form, is a hazardous chemical. It is highly flammable and toxic if ingested, inhaled, or absorbed through the skin.[6][7][8] Adherence to strict safety protocols is non-negotiable.

  • Engineering Controls : Always handle Acetonitrile-2-¹³C in a certified chemical fume hood with sufficient ventilation to minimize vapor exposure.[9] All equipment must be grounded to prevent static discharge, which can ignite the flammable vapors.[6]

  • Personal Protective Equipment (PPE) :

    • Gloves : Wear appropriate chemical-resistant gloves (e.g., butyl rubber or laminate film). Nitrile gloves offer limited splash protection and should be changed immediately upon contact.

    • Eye Protection : Chemical safety goggles are mandatory. For operations with a higher splash risk, a face shield should be worn in addition to goggles.[6]

    • Lab Coat : A flame-resistant lab coat is required.

  • Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids. Keep away from heat, sparks, open flames, and strong oxidizing agents.

  • Spill Management : In case of a spill, evacuate the area immediately. Shut off all ignition sources.[9] Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for hazardous waste disposal.

  • Waste Disposal : Dispose of all waste containing Acetonitrile-2-¹³C as hazardous chemical waste in accordance with local, regional, and national regulations. Do not dispose of it down the drain.

Application Protocol: Synthesis of a [4-¹³C]-Labeled Pyrimidine

One of the most powerful applications of Acetonitrile-2-¹³C is in the construction of ¹³C-labeled heterocyclic cores, which are prevalent in pharmaceuticals.[10] This protocol details the synthesis of a labeled pyrimidine derivative, where the ¹³C atom from acetonitrile becomes a key part of the aromatic ring. This method provides a clear and unambiguous way to label a specific position for metabolic or mechanistic studies.

Principle and Mechanistic Insight

This synthesis involves a condensation reaction between an amidine and a β-dicarbonyl compound equivalent, derived in situ from Acetonitrile-2-¹³C. The acidity of the α-protons of acetonitrile (pKa ≈ 25 in DMSO) necessitates the use of a strong base to generate the nucleophilic carbanion. This carbanion then participates in a series of reactions to build the pyrimidine ring. The ¹³C-label, originating from the methyl group of acetonitrile, is ultimately incorporated into the C4 position of the pyrimidine ring, providing a stable, traceable marker.

The diagram below illustrates the generalized mechanistic pathway.

G Generalized Reaction Mechanism ACN ¹³CH₃CN (Acetonitrile-2-¹³C) Carbanion [¹³CH₂CN]⁻ (Nucleophilic Carbanion) ACN->Carbanion Deprotonation Base Strong Base (e.g., NaH, LDA) Intermediate1 β-Ketonitrile Intermediate Carbanion->Intermediate1 Acylation Ester R¹-COOR² (Ester) Product [4-¹³C]-Pyrimidine Product Intermediate1->Product Condensation & Cyclization Amidine R³-C(=NH)NH₂ (Amidine)

Caption: Generalized mechanism for ¹³C-pyrimidine synthesis.

Detailed Experimental Protocol

Objective: To synthesize 2,6-dimethyl-[4-¹³C]-pyrimidin-4-ol.

Materials:

  • Acetonitrile-2-¹³C (≥99 atom %), 1.0 g

  • Sodium hydride (NaH), 60% dispersion in mineral oil, 1.1 g

  • Anhydrous Tetrahydrofuran (THF), 50 mL

  • Ethyl acetate, anhydrous, 2.5 mL

  • Acetamidine hydrochloride, 2.5 g

  • Sodium ethoxide (NaOEt), 21% solution in ethanol, 10 mL

  • Hydrochloric acid (HCl), 2 M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, reflux condenser, dropping funnel, nitrogen inlet/outlet, ice bath.

Workflow:

G Experimental Workflow cluster_0 Part A: Ketonitrile Formation cluster_1 Part B: Cyclization cluster_2 Part C: Workup & Purification A1 1. Suspend NaH in anhydrous THF under N₂ A2 2. Cool to 0°C (ice bath) A1->A2 A3 3. Add Acetonitrile-2-¹³C dropwise A2->A3 A4 4. Stir for 30 min at 0°C A3->A4 A5 5. Add ethyl acetate dropwise A4->A5 A6 6. Warm to RT, then reflux for 2h A5->A6 A7 7. Cool to RT to get intermediate solution A6->A7 B2 9. Add free base solution to intermediate A7->B2 B1 8. Prepare acetamidine free base (mix hydrochloride with NaOEt) B1->B2 B3 10. Reflux the mixture for 4h B2->B3 C1 11. Cool reaction and quench with water C2 12. Neutralize with 2M HCl C1->C2 C3 13. Extract with ethyl acetate C2->C3 C4 14. Wash organic layer (NaHCO₃, brine) C3->C4 C5 15. Dry over MgSO₄ and concentrate C4->C5 C6 16. Purify via recrystallization or chromatography C5->C6

Caption: Step-by-step workflow for synthesis and purification.

Step-by-Step Procedure:

  • Preparation: Under a nitrogen atmosphere, carefully wash the sodium hydride (1.1 g) with anhydrous hexanes to remove the mineral oil, decant the hexanes, and suspend the NaH in 30 mL of anhydrous THF in a 250 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel.

  • Carbanion Formation: Cool the suspension to 0 °C using an ice bath. Dissolve Acetonitrile-2-¹³C (1.0 g) in 10 mL of anhydrous THF and add it dropwise to the NaH suspension over 15 minutes. Causality: This slow addition at low temperature controls the exothermic deprotonation reaction and prevents side reactions.

  • Acylation: Stir the resulting mixture at 0 °C for 30 minutes. Add anhydrous ethyl acetate (2.5 mL) dropwise via the dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) and maintain for 2 hours. The formation of a thick precipitate is expected. Cool the mixture to room temperature.

  • Cyclization: In a separate flask, prepare the acetamidine free base by carefully adding sodium ethoxide solution (10 mL) to acetamidine hydrochloride (2.5 g). Stir for 15 minutes. Add this mixture to the β-ketonitrile intermediate from step 4.

  • Ring Closure: Heat the combined mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and carefully quench by slowly adding 50 mL of cold water.[11]

  • Neutralization & Extraction: Adjust the pH of the aqueous solution to ~7 using 2 M HCl. Extract the product into ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine. Trustworthiness: This washing step removes acidic and water-soluble impurities, ensuring a cleaner crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product, 2,6-dimethyl-[4-¹³C]-pyrimidin-4-ol.

Characterization and Validation
  • Mass Spectrometry (MS): The most direct confirmation. The molecular ion peak ([M+H]⁺) will show a mass shift of +1 compared to the unlabeled analog, confirming the incorporation of a single ¹³C atom.

  • ¹³C NMR Spectroscopy: This is the definitive method to confirm the label's position. The spectrum will show a significantly enhanced signal for the C4 carbon of the pyrimidine ring due to the ~99% ¹³C enrichment at that site.

  • ¹H NMR Spectroscopy: The protons on the adjacent C5 position will exhibit coupling (J-coupling) to the ¹³C nucleus at C4, resulting in splitting or "satellite peaks" that are absent in the unlabeled compound's spectrum.

Key Considerations and Troubleshooting

  • Anhydrous Conditions: The use of a strong base like NaH mandates strictly anhydrous conditions. Moisture will quench the base and the carbanion, severely reducing the yield. All glassware should be oven-dried, and anhydrous solvents must be used.

  • Base Selection: While NaH is effective, other strong bases like Lithium Diisopropylamide (LDA) can also be used. The choice of base can influence reaction kinetics and side product formation.

  • Side Reactions: The primary side reaction is the self-condensation of ethyl acetate (Claisen condensation). Adding the ester slowly to the pre-formed acetonitrile carbanion helps to minimize this. Hydrolysis of the nitrile group can also occur, especially during workup.[3]

  • Cost vs. Yield: Labeled reagents are expensive.[12] It is critical to perform a trial run with unlabeled acetonitrile to optimize reaction conditions (temperature, time, stoichiometry) before committing the valuable ¹³C-labeled material.

Conclusion

Acetonitrile-2-¹³C is far more than a simple solvent; it is a precision tool for synthetic chemists. By serving as a reactant, it enables the direct and specific incorporation of a ¹³C-labeled two-carbon unit into a wide array of complex molecules, from pharmaceutical building blocks to materials science precursors.[10][12] The protocols and principles outlined in this guide provide a robust framework for researchers to harness the power of this reagent. Through careful planning, meticulous execution, and a deep understanding of the underlying chemistry, the single heavy atom in Acetonitrile-2-¹³C can illuminate complex systems and accelerate discovery.

References

  • Vertex AI Search. (2025). What are the applications of acetonitrile in the chemical synthesis? - Blog.
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  • Fisher Scientific. (n.d.). Acetonitrile - SAFETY DATA SHEET.
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  • Isotope / BOC Sciences. (n.d.). Drug Metabolism Studies with 13C-Labeled Compounds.
  • AnQore. (n.d.). Acetonitrile that meets pharmaceutical requirements.
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  • Fisher Scientific. (2023). SAFETY DATA SHEET - Acetonitrile.
  • Sigma-Aldrich. (n.d.). Acetonitrile-1-¹³C 13C 99atom 31432-55-0.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS ACETONITRILE for HPLC Gradient.
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Metabolic Flux Analysis Using Acetonitrile-2-13C: A Novel Tracer for Probing Xenobiotic and Central Carbon Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Conventional Tracers

Metabolic Flux Analysis (MFA) is a cornerstone technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1] By introducing substrates enriched with stable isotopes like Carbon-13 (¹³C), researchers can trace the journey of atoms through complex metabolic networks, providing a functional readout of cellular physiology.[2][3] This has profound applications in identifying metabolic bottlenecks, understanding disease states, and guiding metabolic engineering efforts.[4]

While tracers like ¹³C-glucose and ¹³C-glutamine have become the gold standard for interrogating central carbon metabolism, they offer limited insight into peripheral or specialized pathways, such as those involved in xenobiotic detoxification. The study of how cells process foreign compounds is critical in drug development and toxicology.[5]

This application note introduces the use of Acetonitrile-2-¹³C (CH₃CN) as a non-canonical isotopic tracer. Acetonitrile is a simple organic nitrile, not typically considered a cellular nutrient, but one that cells can metabolize through specific enzymatic pathways. Its use as a tracer opens a unique window into two distinct and highly relevant areas of metabolism:

  • Cytochrome P450-mediated Xenobiotic Metabolism: Quantifying the flux through a primary detoxification pathway.

  • Hydrolytic Entry into Central Carbon Metabolism: Investigating the activity of nitrile-hydrolyzing enzymes and the subsequent integration of a two-carbon unit into the TCA cycle.

This guide provides the scientific rationale, detailed experimental protocols, and data analysis framework for employing Acetonitrile-2-¹³C to gain novel insights into cellular metabolic capabilities.

Principle of the Method: The Dual Metabolic Fate of Acetonitrile

The power of Acetonitrile-2-¹³C as a tracer lies in its divergent metabolic fates within mammalian cells. The ¹³C label on the methyl carbon (C2) is directed into different downstream pathways depending on the initial enzymatic action.

Pathway A: Cytochrome P450 Oxidation The predominant route for acetonitrile metabolism in the liver is oxidation by the cytochrome P450 monooxygenase system, particularly the CYP2E1 isoform.[6][7] This reaction hydroxylates the labeled methyl carbon, forming an unstable cyanohydrin intermediate. This intermediate spontaneously decomposes into hydrogen cyanide (unlabeled) and ¹³C-formaldehyde .[8][9] ¹³C-formaldehyde subsequently enters the one-carbon metabolic pool, leading to ¹³C incorporation into metabolites such as serine, glycine, and purines.

Pathway B: Enzymatic Hydrolysis A second, less characterized pathway in mammalian cells, but well-established in microorganisms, involves the enzymatic hydrolysis of the nitrile group.[10][11] This can occur in a two-step process via nitrile hydratase and amidase, or in a single step via nitrilase, to convert acetonitrile into acetamide and subsequently into [2-¹³C]acetate and ammonia.[12][13] [2-¹³C]acetate can then be activated to [2-¹³C]acetyl-CoA, a primary fuel for the TCA cycle, leading to predictable labeling patterns in citrate (M+1, M+2), glutamate (M+1, M+2), succinate (M+1, M+2), and other cycle intermediates.

The differential labeling patterns produced by these two pathways allow for the deconvolution of their relative flux contributions.

Figure 1: Dual metabolic pathways of Acetonitrile-2-¹³C.

Experimental Design and Protocols

A successful MFA experiment requires careful planning, execution, and analysis. This section provides a comprehensive, step-by-step protocol for a typical experiment using Acetonitrile-2-¹³C in cultured mammalian cells.

Core Experimental Workflow

The overall process follows a logical sequence from cell culture to data interpretation. Each step is critical for ensuring data quality and reproducibility.

G A Step 1: Cell Culture - Seed cells and grow to desired confluency. B Step 2: Isotopic Labeling - Switch to medium containing Acetonitrile-2-13C. - Incubate for a defined period. A->B C Step 3: Quenching & Extraction - Rapidly halt metabolism (e.g., with cold saline). - Extract polar metabolites (e.g., with 80% methanol). B->C D Step 4: Sample Analysis - LC-MS/MS for targeted quantification of mass isotopologues. - (Optional) NMR for positional analysis. C->D E Step 5: Data Processing - Correct for natural isotope abundance. - Calculate Mass Isotopomer Distributions (MIDs). D->E F Step 6: Flux Interpretation - Relate MIDs to pathway activity. - Compare fluxes between experimental conditions. E->F

Figure 2: High-level workflow for Acetonitrile-2-¹³C MFA.

Protocol: Cell Culture and Isotope Labeling

Rationale: The goal is to achieve a quasi-steady state of labeling in the metabolites of interest. The concentration of acetonitrile and the labeling duration are critical parameters that must be optimized for each cell line due to potential toxicity.[8]

Materials:

  • Mammalian cell line of interest (e.g., HepG2 cells, which have P450 activity)

  • Standard cell culture medium and supplements (e.g., DMEM, FBS)

  • Acetonitrile-2-¹³C (ensure high isotopic purity, >99%)

  • Sterile PBS

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in ~80% confluency on the day of the experiment. Culture under standard conditions (37°C, 5% CO₂).

  • Prepare Labeling Medium: On the day of the experiment, prepare fresh culture medium. Spike in Acetonitrile-2-¹³C to the desired final concentration.

    • Expert Insight: Acetonitrile can be toxic. Start with a concentration range of 10-500 µM. A dose-response curve to assess cytotoxicity (e.g., using a simple viability assay) is highly recommended prior to the flux experiment.

  • Initiate Labeling: Aspirate the old medium from the cells. Gently wash the cell monolayer once with pre-warmed sterile PBS.

  • Add the pre-warmed labeling medium to the cells. Record this as Time Zero (T₀).

  • Incubation: Return the plates to the incubator for the desired labeling period.

    • Expert Insight: The optimal time depends on the turnover rate of the target metabolic pools. For central carbon metabolism and one-carbon dynamics, a time course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine when isotopic steady-state is reached. A 24-hour endpoint is often a good starting point.

Protocol: Metabolite Quenching and Extraction

Rationale: Metabolic activity must be halted instantaneously to capture an accurate snapshot of the isotopic labeling patterns. Incomplete quenching is a major source of experimental error. Extraction with a cold polar solvent mixture efficiently recovers the metabolites of interest while precipitating proteins and lipids.

Materials:

  • Ice-cold 0.9% NaCl solution (Quenching Solution)

  • -80°C 80:20 Methanol:Water solution (Extraction Solvent)

  • Cell scraper

  • Refrigerated centrifuge (4°C)

Procedure:

  • Quenching: At the designated time point, remove the culture plate from the incubator and immediately place it on ice.

  • Quickly aspirate the labeling medium.

  • Immediately add 1 mL of ice-cold quenching solution to the well to wash the cell monolayer. Aspirate the quenching solution completely. This wash step should be performed as quickly as possible (<10 seconds).

  • Extraction: Place the plate on dry ice and add 1 mL of -80°C extraction solvent.

  • Incubate the plate at -80°C for at least 15 minutes to ensure complete protein precipitation.

  • Cell Lysis and Collection: Scrape the frozen surface with a cell scraper to lyse the cells and detach them from the plate.

  • Transfer the resulting cell slurry into a pre-chilled microcentrifuge tube.

  • Clarification: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.

  • Sample Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new labeled tube. Avoid disturbing the pellet.

  • Storage: Store the metabolite extracts at -80°C until analysis.

Protocol: LC-MS/MS Analysis

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical platform for its sensitivity, specificity, and ability to resolve mass isotopologues. A targeted approach using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode is ideal for quantifying the fractional enrichment of specific metabolites.

Procedure:

  • Sample Preparation: Dry the metabolite extract under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried sample in a suitable injection solvent (e.g., 50:50 Methanol:Water).

  • Chromatography: Separate metabolites using an appropriate LC method. HILIC (Hydrophilic Interaction Liquid Chromatography) is often well-suited for separating the polar compounds of interest.

  • Mass Spectrometry: Analyze the samples using a mass spectrometer set to acquire data for the specific mass transitions of unlabeled (M+0) and labeled (M+n) versions of target metabolites.

Table 1: Example MRM Transitions for Acetonitrile-2-¹³C Metabolites

MetabolitePathwayPrecursor Ion (m/z)Product Ion (m/z)Note
Serine (M+0)One-Carbon106.0560.05Unlabeled
Serine (M+1)One-Carbon107.0561.05¹³C from Formaldehyde
Glycine (M+0)One-Carbon76.0430.03Unlabeled
Glycine (M+1)One-Carbon77.0431.03¹³C from Formaldehyde
Citrate (M+0)TCA Cycle191.02111.01Unlabeled
Citrate (M+1)TCA Cycle192.02112.01¹³C from Acetyl-CoA
Citrate (M+2)TCA Cycle193.02113.01¹³C from Acetyl-CoA
Succinate (M+0)TCA Cycle117.0273.03Unlabeled
Succinate (M+1)TCA Cycle118.0274.03¹³C from Acetyl-CoA
Succinate (M+2)TCA Cycle119.0275.03¹³C from Acetyl-CoA

Note: m/z values are for negative ion mode and may vary slightly based on instrumentation. Product ions are representative fragments.

Data Analysis and Interpretation

Raw LC-MS data must be processed to yield meaningful biological information. The key output is the Mass Isotopomer Distribution (MID), which describes the fractional abundance of each labeled variant of a metabolite.

Step 1: Peak Integration and Area Calculation Integrate the chromatographic peaks for each MRM transition to obtain the peak area (ion intensity).

Step 2: Correction for Natural Isotope Abundance All naturally occurring carbon contains ~1.1% ¹³C. This background signal must be mathematically removed to determine the enrichment that is due to the tracer alone. This is typically done using established algorithms available in software packages like INCA or FluxFix.

Step 3: Calculation of Mass Isotopomer Distribution (MID) The corrected peak areas are used to calculate the fractional abundance of each mass isotopomer. For a metabolite 'X' with isotopologues M+0, M+1, M+2, etc.:

Fractional Abundance (M+i) = Area(M+i) / [Area(M+0) + Area(M+1) + Area(M+2) + ...]

Step 4: Flux Interpretation The resulting MIDs provide a direct window into the activity of the two pathways:

  • High M+1 in Serine/Glycine: This indicates significant flux through the Cytochrome P450 pathway, as the single labeled carbon from ¹³C-formaldehyde is incorporated.

  • High M+1 and M+2 in Citrate: This points to flux through the hydrolytic pathway. The entry of [2-¹³C]acetyl-CoA into the TCA cycle will produce M+1 citrate in the first turn of the cycle. Subsequent turns will produce M+2 citrate as labeled oxaloacetate combines with another labeled acetyl-CoA.

By comparing the MIDs of key metabolites across different experimental conditions (e.g., control vs. drug-treated cells), a researcher can quantify changes in the relative fluxes through these pathways.

Self-Validation and Troubleshooting

IssuePotential CauseRecommended Solution
No detectable labeling in any metabolite. Acetonitrile concentration too low; Incubation time too short; Cell line lacks metabolic capacity.Increase tracer concentration (check toxicity). Perform a time-course experiment. Use a positive control cell line known for high P450 activity (e.g., induced HepG2).
High cell death observed. Acetonitrile concentration is toxic.Perform a dose-response cytotoxicity assay to determine the sub-lethal concentration range for your specific cell line.
Labeling only seen in one-carbon metabolites (e.g., Serine). Metabolism is dominated by the P450 pathway; hydrolytic pathway is inactive or absent.This is a valid biological result. Consider using specific P450 inhibitors (e.g., disulfiram[14]) to see if flux can be rerouted through the hydrolytic pathway.
Labeling only seen in TCA metabolites (e.g., Citrate). Metabolism is dominated by the hydrolytic pathway; P450 pathway is inactive.This is also a valid result. Consider using cells with induced P450 expression to activate the other pathway.
Inconsistent MIDs across replicates. Inconsistent cell numbers; Incomplete quenching; Errors during metabolite extraction.Normalize metabolite levels to cell number or protein content. Ensure quenching is rapid and extraction is performed consistently at cold temperatures.

Conclusion

Metabolic flux analysis using Acetonitrile-2-¹³C is a novel and powerful approach for simultaneously dissecting xenobiotic metabolism and its potential interface with central carbon metabolism. By leveraging the dual metabolic fate of this non-canonical tracer, researchers in pharmacology, toxicology, and drug development can gain a more quantitative and functional understanding of how cells process nitrile-containing compounds. The protocols and framework provided in this application note offer a robust starting point for implementing this advanced technique to answer complex biological questions.

References

  • Wikipedia. (n.d.). Metabolic flux analysis. Retrieved from [Link]

  • PubMed. (1987). The metabolism of acetonitrile to cyanide by isolated rat hepatocytes. Retrieved from [Link]

  • Gasparetto, J. C., et al. (2023). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolism of acetonitrile by the cytochrome P-450 pathway. Retrieved from [Link]

  • ResearchGate. (2010). Degradation of acetonitrile through a sequence of microbial reactors. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]

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  • Young, J. D. (2016). Tracing metabolic flux through time and space with isotope labeling experiments. PubMed Central. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Acetonitrile biodegradation and total nitrogen removal in a single-stage airlift bioreactor using bacterial endophytes. Retrieved from [Link]

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  • YouTube. (2017). Isotope Labeling in Metabolomics and Fluxomics. Retrieved from [Link]

  • OSTI.gov. (2018). Biotic Degradation of Acetonitrile. Retrieved from [Link]

  • CHIMIA. (1996). Stereochemistry of Enzymatic Hydrolysis of Nitriles. Retrieved from [Link]

  • PubMed Central. (2012). Impact of Organic Solvents on Cytochrome P450 Probe Reactions. Retrieved from [Link]

  • MDPI. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik. Retrieved from [Link]

  • NACAA. (n.d.). Methods of Degrading Acetonitrile Waste Sustainably. Retrieved from [Link]

  • PubMed Central. (2018). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Retrieved from [Link]

  • Gavin Publishers. (2018). Acetonitrile Poisoning for Suicidal Purposes Treated with Hydroxycobalamin and Disulfiram-Case Report. Retrieved from [Link]

  • RSC Publishing. (1990). Enzymatic Hydrolysis of Nitriles and Dinitriles. Retrieved from [Link]

Sources

Preparation and Application of Hyperpolarized Acetonitrile-2-13C for Advanced Magnetic Resonance Imaging

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

Hyperpolarized Magnetic Resonance Imaging (HP-MRI) is a transformative technology that enables the real-time visualization of metabolic and physiological processes in vivo. By increasing the nuclear spin polarization of ¹³C-labeled molecules by over 10,000-fold, this technique overcomes the inherent sensitivity limitations of conventional MRI.[1] While [1-¹³C]pyruvate has been the principal agent for clinical metabolic imaging, there is a growing interest in developing new hyperpolarized probes for diverse biological applications.[2][3] This guide provides a comprehensive overview and detailed protocols for the preparation of hyperpolarized Acetonitrile-2-¹³C, a potential probe for assessing perfusion, biodistribution, and cellular uptake in preclinical research. We will detail the entire workflow, from precursor formulation and the Dissolution Dynamic Nuclear Polarization (dDNP) process to essential quality control measures and considerations for MRI applications.

Introduction: The Rationale for Hyperpolarized Acetonitrile-2-¹³C

The power of hyperpolarized MRI lies in its ability to generate a massive, transient signal from an exogenously administered ¹³C-labeled agent.[4] This allows for the dynamic tracking of the agent and its metabolic products, providing functional information that is inaccessible with conventional anatomical imaging.[5] The vast majority of work in this field has focused on [1-¹³C]pyruvate to probe energy metabolism, particularly the Warburg effect in cancer.[2]

However, the development of novel probes is critical to expand the scope of HP-MRI. Acetonitrile (CH₃CN) presents an interesting candidate for several reasons:

  • Metabolic Inertness: Acetonitrile is not a primary metabolite, making it a candidate for applications where tracking the agent itself is the goal, such as perfusion imaging or assessing the integrity of biological barriers.

  • Favorable Relaxation Properties: The methyl carbon in acetonitrile is expected to have a reasonably long spin-lattice relaxation time (T₁), which is a critical determinant for the lifetime of the hyperpolarized signal.

  • Chemical Simplicity: Its simple structure makes it a good model compound for developing and optimizing hyperpolarization and imaging protocols.

This guide focuses on the ¹³C isotope at the C2 (methyl) position (CH₃¹³CN). We will provide the foundational principles and actionable protocols required to successfully produce and utilize this agent in a research setting.

Principle of the Method: Dissolution Dynamic Nuclear Polarization (dDNP)

The extraordinary signal enhancement required for HP-MRI is achieved through a process called Dissolution Dynamic Nuclear Polarization (dDNP).[6][7] This technique transfers the very high electron spin polarization of a stable radical to the ¹³C nuclear spins of the target molecule at cryogenic temperatures and high magnetic fields.[8]

The core principle relies on the fact that at very low temperatures (~1.2 K) and in a strong magnetic field (3-7 T), the electron spins of a paramagnetic radical are almost completely polarized.[9] By irradiating the sample with microwaves at a frequency close to the electron paramagnetic resonance (EPR), this high polarization can be transferred to the surrounding ¹³C nuclei in the acetonitrile molecule.[8] This process is slow, often taking 1-2 hours to reach a high level of nuclear polarization.[10]

Once the ¹³C nuclei are polarized in the solid state, the sample is rapidly dissolved with a superheated aqueous buffer, bringing the hyperpolarized agent into a sterile, injectable solution at a physiological temperature and pH.[8] This entire process, from solid to injectable liquid, must be completed in a few seconds to preserve the fragile hyperpolarized state, which decays exponentially according to the T₁ relaxation time of the ¹³C nucleus in the liquid state.

G Polarization Polarization Dissolve Dissolve Polarization->Dissolve Transfer Transfer QC QC Transfer->QC

Part I: Precursor & Sample Formulation

The success of a dDNP experiment is critically dependent on the initial sample preparation. The goal is to create an amorphous, glassy solid upon freezing, which ensures a homogeneous distribution of the radical among the target molecules, facilitating efficient polarization transfer.

Materials & Reagents
  • Acetonitrile-2-¹³C: Isotopic purity >98%. Procured from a reputable supplier of stable isotopes.

  • Stable Radical: Trityl radical OX063 (GE Healthcare) or similar proprietary radicals (e.g., AH111501, Finland radical).[10][11] These are chosen for their suitable EPR properties and relatively narrow linewidth.

  • Glassing Agent (Optional but Recommended): A 1:1 (v/v) mixture of ¹³C-depleted glycerol and water can be used if acetonitrile alone does not form a good glass.

  • Gadolinium Chelate: A small amount (e.g., 0.1-0.2 mM) of a gadolinium-based contrast agent (e.g., Dotarem) is often included to shorten the T₁ of the electron spins of the radical, which can accelerate the polarization process.[12]

Protocol 1: Formulation of the dDNP Sample

Causality: The concentration of the radical is a critical parameter. Too low, and the polarization transfer is inefficient. Too high, and radical-radical interactions can broaden the EPR line and interfere with the DNP process. The typical concentration of 15 mM is an empirically derived optimum for many ¹³C substrates.[1][10]

  • Prepare the Radical Stock: In a clean, amber vial, dissolve the trityl radical (e.g., OX063) in neat Acetonitrile-2-¹³C to achieve a final concentration of 15 mM .

    • Example Calculation: For 1 mL of Acetonitrile-2-¹³C (density ≈ 0.786 g/mL), you would have 786 mg. To make a 15 mM solution, you would need: 15 mmol/L * 0.001 L * (Molar Weight of Radical) = mg of radical.

  • Vortex Vigorously: Mix the solution using a vortex mixer for at least 5 minutes or until the radical is completely dissolved.[11] The solution should be a clear, deep color.

  • Add Gadolinium (Optional): If using a gadolinium chelate, add the required volume from a stock solution to reach a final concentration of ~0.1 mM.

  • Aliquot for Polarization: Using a precision pipette, carefully transfer the required amount of the final formulation (typically 20-50 µL) into the sample cup designed for your specific polarizer system.[1]

  • Load into Polarizer: Immediately attach the cup to the sample insertion rod and follow the manufacturer's instructions for loading it into the polarizer to begin the cooling process.

Parameter Typical Value Rationale
Substrate Acetonitrile-2-¹³CThe molecule to be hyperpolarized.
Radical Trityl OX063Source of high electron polarization.[10]
Radical Concentration 15 mMOptimal for efficient polarization transfer.[1]
Gadolinium Chelate ~0.1 mMShortens electron T₁ to speed up polarization.[12]
Sample Volume 20 - 50 µLDependent on polarizer hardware.

Table 1: Typical dDNP Sample Formulation for Acetonitrile-2-¹³C.

Part II: The Hyperpolarization Process

This section describes the automated process within a commercial dDNP polarizer, such as a GE SPINlab or Oxford Instruments HyperSense.

Protocol 2: The Dissolution DNP Workflow
  • System Preparation: Ensure the polarizer's cryostat is filled with liquid helium and the system has reached its base temperature (typically ≤1.4 K).[1] The magnetic field should be at its specified strength (e.g., 5 T).

  • Sample Insertion: Load the formulated sample into the variable temperature insert (VTI) of the polarizer. The system will automatically lower the sample into the cryostat.

  • Polarization Build-up: Once the sample reaches base temperature, the system software will initiate microwave irradiation at the specified frequency and power. The build-up of ¹³C polarization is monitored in real-time by the system using solid-state NMR measurements. This process typically takes 90-120 minutes.

  • Initiate Dissolution: Once the polarization has reached a plateau, trigger the automated dissolution sequence. A pre-heated (e.g., 180 °C, 10 bar) and sterile dissolution medium (e.g., Phosphate Buffered Saline - PBS) is rapidly forced into the sample chamber.[9]

  • Collection: The now-liquid, hyperpolarized sample is instantaneously pushed out of the polarizer through a sterile fluid path into a collection vial or syringe, often containing a base (like NaOH) to neutralize the sample to a physiological pH.

  • Transfer for QC: The collected sample must be immediately transferred to the quality control station. The time from dissolution to injection should be minimized to reduce signal loss from T₁ relaxation.

Part III: Quality Control & Validation

Trustworthiness: A robust and rapid quality control (QC) process is non-negotiable for ensuring the safety, accuracy, and reproducibility of hyperpolarized experiments.[13] Modern clinical polarizers have integrated QC modules that automatically measure key parameters before releasing the dose for injection.[14]

Protocol 3: Post-Dissolution Quality Control
  • Measure Polarization: A small aliquot of the sample is automatically diverted into a low-field NMR spectrometer within the QC system. The signal intensity is compared to a thermal equilibrium standard to calculate the percentage of polarization.

  • Measure T₁ Relaxation: A series of small flip-angle pulses are applied to the sample in the NMR tube, and the exponential decay of the hyperpolarized signal is fitted to determine the T₁ relaxation time.

  • Check pH and Temperature: The system measures the pH and temperature of the final solution to ensure it is within the physiological range (pH 7.0-7.8, Temp ~37 °C).

  • Confirm Concentration: The concentration of Acetonitrile-2-¹³C in the final injected volume is calculated based on the starting amount and the dissolution volume.

  • Assess Residual Radical: While most of the radical is filtered in the fluid path, its residual concentration can be estimated and must be below safety limits.

QC Parameter Target Range Significance
¹³C Polarization >15%Directly determines the available MRI signal-to-noise ratio (SNR).
Liquid-State T₁ >30 s (Target)Defines the time window for injection and imaging before the signal decays.
Final pH 7.0 - 7.8Critical for physiological compatibility and safety.[14]
Temperature 35 - 40 °CEnsures the solution is ready for physiological injection.
Concentration 50 - 100 mMBalances having enough agent for a signal with potential toxicity.

Table 2: Key Quality Control Parameters for Hyperpolarized Acetonitrile-2-¹³C.

Part IV: Application in MRI

After passing QC, the hyperpolarized agent is ready for use. Initial experiments should always be performed in phantoms to validate the entire chain from polarization to imaging.

G QC QC Phantom Phantom QC->Phantom Dose OK InVivo InVivo Acquire Acquire InVivo->Acquire

Protocol 4: Phantom Imaging for System Validation
  • Prepare Phantom: Use a simple spherical phantom filled with water or saline.

  • Position in MRI: Place the phantom within the ¹³C-capable RF coil in the MRI scanner. Ensure the scanner is tuned to the ¹³C frequency.[15]

  • Inject and Image: Inject the hyperpolarized Acetonitrile-2-¹³C solution into the phantom and immediately begin your imaging sequence.

  • Acquisition: Use a simple pulse-acquire sequence or a fast imaging sequence like EPI or spiral imaging to acquire a time series of images as the signal decays.[2]

  • Analysis: Verify that a strong signal is detected and that the signal decay curve matches the T₁ measured during QC. This validates the polarization, injection, and acquisition hardware.[16]

Protocol 5: Considerations for In Vivo MRI

In vivo experiments require careful planning and ethical approval. The following are key considerations specific to acetonitrile.

  • Toxicity and Metabolism: Acetonitrile is metabolized in the liver by cytochrome P450 enzymes to produce cyanide, a potent toxin.[17][18] The dose and injection rate must be carefully calculated to remain well below toxic thresholds. The elimination half-life of acetonitrile in humans is approximately 32 hours.[19] Preclinical studies must be designed with this toxicological profile in mind, and appropriate physiological monitoring of the animal is essential.

  • Dose and Administration: A typical injection for a rodent model might be 200-300 µL of a ~80 mM solution, administered via a tail vein catheter over 10-15 seconds.

  • Imaging Sequence: A dynamic ¹³C imaging sequence is required to track the agent's distribution over time. This is often interleaved with a ¹H anatomical scan for localization.[15] Metabolite-specific imaging sequences, common for pyruvate, can be simplified for acetonitrile since metabolic conversion is not the primary outcome of interest.[2]

  • Data Analysis: Data analysis will focus on generating time-activity curves for the Acetonitrile-2-¹³C signal in various regions of interest (e.g., major vessels, kidney, liver, brain). These curves can be used in pharmacokinetic modeling to derive parameters such as blood flow, tissue perfusion, and vascular permeability.

Troubleshooting

Problem Potential Cause Suggested Solution
Low Polarization (<10%) Poor glass formation; Incorrect radical concentration; Microwave frequency drift.Optimize formulation with a glassing agent; Verify radical concentration and integrity; Have the polarizer serviced by a qualified engineer.
Fast T₁ Relaxation (<20s) Paramagnetic impurities (e.g., residual radical); Incorrect pH.Ensure the fluid path filtration is working correctly; Check the pH of the dissolution buffer and final product.
No Signal in MRI T₁ decay before imaging; RF coil not tuned correctly; Incorrect pulse sequence frequency.Minimize time between dissolution and imaging; Verify ¹³C coil tuning and matching; Double-check all scanner parameters for the ¹³C nucleus.
Inconsistent Results Variability in sample formulation; Temperature fluctuations in polarizer.Use precision pipettes and fresh reagents; Ensure cryogen levels are stable and allow the system to fully equilibrate.

Table 3: Troubleshooting Guide for Common Issues.

Conclusion

The preparation of hyperpolarized Acetonitrile-2-¹³C offers a promising avenue for exploring non-metabolic phenomena such as perfusion and biodistribution with the unparalleled sensitivity of HP-MRI. Success in this field requires a meticulous approach that combines careful sample formulation, a deep understanding of the dDNP process, and rigorous quality control. By following the principles and protocols outlined in this guide, researchers can confidently establish a robust workflow to produce this novel imaging agent and unlock new possibilities in preclinical and drug development research.

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  • [13C] Acetic Anhydride. (n.d.).
  • [2509.09966] Ultra-low field 13C MRI of hyperpolarized pyruvate - arXiv. (2025, September 12).
  • Kinetic Analysis of Multi-Resolution Hyperpolarized 13C Human Brain MRI to Study Cerebral Metabolism - eScholarship. (2022, November 1).

Sources

Application Note: Synthesis of Radiolabeled & Stable Isotope Pharmaceuticals using Acetonitrile-2-13C

Author: BenchChem Technical Support Team. Date: February 2026


)
Application:  Drug Metabolism and Pharmacokinetics (DMPK), Mass Spectrometry Internal Standards

Executive Summary

In the development of novel therapeutics, isotopically labeled analogues are indispensable tools for definitive metabolic profiling and quantitative bioanalysis. Acetonitrile-2-13C (


) serves as a critical C2-synthon, enabling the introduction of a stable carbon-13 label into the methyl position of heterocycles and acetylated metabolites.

This guide details the strategic application of Acetonitrile-2-13C in the synthesis of 2-methyl-labeled pyrimidines , a pharmacophore ubiquitous in oncology and antiviral agents (e.g., Imatinib, Rosuvastatin intermediates). Unlike simple solvent applications, this protocol leverages the chemical reactivity of the nitrile group to construct the Acetamidine-2-13C intermediate, a versatile building block for heterocyclic ring closure.

Key Technical Advantages:

  • Metabolic Stability:

    
     labels at methyl positions are often metabolically robust compared to labile protons (
    
    
    
    ), preventing label loss during in vivo studies.
  • Cost-Efficiency: Utilizing the Pinner reaction allows for high-yield conversion of the relatively inexpensive nitrile precursor into high-value amidine intermediates.

  • Scalability: The described protocol is adaptable from milligram-scale radiochemistry (

    
     equivalents) to gram-scale stable isotope synthesis.
    

Chemical Pathway & Mechanism

The synthesis relies on the activation of the nitrile via the Pinner reaction, followed by ammonolysis to generate the amidine. This intermediate then undergoes condensation with


-dicarbonyls to form the pyrimidine core.

Pathway Visualization:

G Substrate Acetonitrile-2-13C (13CH3-CN) Intermediate1 Methyl Acetimidate-2-13C (Pinner Salt) Substrate->Intermediate1 HCl (gas), MeOH 0°C, Anhydrous Intermediate2 Acetamidine-2-13C Hydrochloride Intermediate1->Intermediate2 NH3 (MeOH) RT, 12h Product 2-(Methyl-13C)-Pyrimidine Derivative Intermediate2->Product β-Diketone/NaOEt Reflux, Cyclization

Figure 1: Synthetic workflow converting Acetonitrile-2-13C into a pyrimidine scaffold via the Acetamidine intermediate.

Detailed Experimental Protocols

Phase 1: Synthesis of Acetamidine-2-13C Hydrochloride

This step converts the nitrile into a reactive amidine salt. Rigorous anhydrous conditions are required to prevent hydrolysis to acetic acid.

Materials:

  • Acetonitrile-2-13C (99 atom%

    
    )
    
  • Methanol (Anhydrous, <50 ppm

    
    )
    
  • Hydrogen Chloride gas (HCl) or Acetyl Chloride (as in-situ HCl generator)

  • Ammonia solution (7N in Methanol)

Protocol:

  • Pinner Activation:

    • Charge a flame-dried reaction flask with Acetonitrile-2-13C (1.0 eq) and anhydrous Methanol (1.1 eq).

    • Cool the mixture to 0°C in an ice/salt bath.

    • Slowly bubble dry HCl gas into the solution for 30 minutes, or add Acetyl Chloride (1.2 eq) dropwise (exothermic) to generate HCl in situ.

    • Critical Control Point: Maintain temperature <5°C to avoid side reactions.

    • Seal the vessel and stir at 4°C for 24 hours. The formation of the imidate ester precipitate may be observed.

  • Ammonolysis:

    • Evaporate excess HCl and solvent under reduced pressure (keep bath <30°C) to yield the crude imidate residue.

    • Re-dissolve the residue in minimal anhydrous Methanol.

    • Add 7N Ammonia in Methanol (2.0 eq) at 0°C.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12–18 hours.

    • Concentrate the mixture to dryness. Recrystallize from EtOH/Ether to obtain Acetamidine-2-13C Hydrochloride as hygroscopic white crystals.

Phase 2: Cyclization to 2-(Methyl-13C)-4,6-Dimethylpyrimidine

Example application for a generic pyrimidine scaffold.

Protocol:

  • Base Activation:

    • In a reaction vial, dissolve Sodium Ethoxide (1.2 eq) in absolute Ethanol.

    • Add Acetamidine-2-13C Hydrochloride (1.0 eq) and stir for 15 minutes to liberate the free amidine base.

  • Condensation:

    • Add Acetylacetone (1.0 eq) dropwise.

    • Heat the mixture to reflux (78°C) for 4–6 hours.

    • Monitor reaction progress via TLC or LC-MS (Target Mass = M+1 due to

      
      ).
      
  • Work-up:

    • Cool to RT and neutralize with dilute acetic acid.

    • Evaporate ethanol. Partition the residue between Ethyl Acetate and Water.

    • Dry the organic layer over

      
       and concentrate.
      
    • Purify via flash chromatography (Hexanes/EtOAc).

Analytical Validation & QC

To ensure the integrity of the labeled product, the following specifications must be met.

Analysis TypeParameterAcceptance Criteria
Mass Spectrometry Isotopic Enrichment

99% enrichment (M+1 peak dominance)

-NMR
Chemical ShiftEnhanced singlet at ~25-26 ppm (Methyl-

)

-NMR
CouplingObserved

coupling if adjacent carbons are labeled
HPLC Purity> 98.5% chemical purity

Data Interpretation: In the


-NMR spectrum, the methyl carbon attached to the pyrimidine ring (C2-Me) will appear as a massive signal relative to the natural abundance carbons. The C2 ring carbon (quaternary) will show doublet splitting due to coupling with the labeled methyl group (

Hz), serving as a definitive structural confirmation.

Safety & Handling (E-E-A-T)

  • Isotope Cost Management: Acetonitrile-2-13C is volatile (bp 82°C). When handling small quantities, use septum-sealed vials and gas-tight syringes to prevent evaporative loss of the expensive isotope.

  • Cyanide Risk: While acetonitrile is not cyanide, metabolic or thermal decomposition can release HCN. Work in a well-ventilated fume hood.

  • Anhydrous Rigor: The Pinner reaction is moisture-sensitive. Water ingress converts the intermediate back to the ester or amide, killing the yield. Use fresh molecular sieves in solvents.

References

  • Pinner Reaction Mechanism & Applications

    • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link

  • Pyrimidine Synthesis in Drug Discovery

    • Lagoja, I. M. (2005). Pyrimidine as Constituent of Natural Biologically Active Compounds.[1][2] Chemistry & Biodiversity, 2(1), 1–50. Link

  • Stable Isotope Labeling Protocols

    • Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). The Renaissance of H/D Exchange. Angewandte Chemie International Edition, 46(41), 7744–7765. Link

  • Acetonitrile as a Synthon

    • Di Biase, B., et al. (2023).[3] Advances in the Application of Acetonitrile in Organic Synthesis. Catalysts, 13(4), 761.[4][5] Link

Sources

quantitative NMR (qNMR) analysis techniques with Acetonitrile-2-13C

Advanced Protocol: Precision C-qNMR Using Acetonitrile-2- C as an Internal Standard

Abstract

Quantitative



Acetonitrile-2-

C



Scientific Foundation & Mechanism

Why Acetonitrile-2- C?

While standards like Benzoic Acid or Maleic Acid are common for



  • Spectral Window: The methyl carbon resonates at

    
     ppm (solvent dependent), leaving the critical aromatic/carbonyl range (100–180 ppm) completely free for analyte quantification.
    
  • Sensitivity: Being 99% enriched, it requires significantly fewer scans to achieve a Signal-to-Noise (S/N) ratio > 150:1 compared to natural abundance standards.

  • Chemical Simplicity: It appears as a singlet (in proton-decoupled spectra), preventing multiplet overlap.

The Physics of Quantification: Inverse Gated Decoupling

To achieve quantitative accuracy in

  • Nuclear Overhauser Effect (NOE): Continuous proton decoupling enhances

    
    C signals but does so non-uniformly (depending on the number of attached protons). This destroys the linear relationship between concentration and signal intensity.
    
  • Relaxation (

    
    ):  Carbon nuclei relax slowly. If the repetition rate is too fast, nuclei do not return to equilibrium, leading to signal saturation.
    

The Solution: We utilize the Inverse Gated Decoupling pulse sequence (e.g., Bruker zgig).[1]

  • Decoupler OFF during the relaxation delay (

    
    ) to suppress NOE buildup.
    
  • Decoupler ON only during acquisition (

    
    ) to collapse proton couplings into singlets for sensitivity and resolution.
    

Experimental Protocol

Material Selection & Handling

Warning: Acetonitrile is volatile. Standard weighing boats will result in significant evaporation errors.

  • Analyte: Target compound (purity >90% recommended for initial method dev).

  • Internal Standard (IS): Acetonitrile-2-

    
    C (99 atom % 
    
    
    C).
  • Solvent: DMSO-

    
     or CDCl
    
    
    (Do not use Acetonitrile-
    
    
    to avoid overlap).
Workflow Diagram: Gravimetric Preparation

The following diagram illustrates the "Weighing by Difference" technique required for volatile liquid standards.

GravimetryStep1Tare 5mm NMR Tube+ Cap on MicrobalanceStep2Add Solid Analyte(10-20 mg)Step1->Step2Step3Record Mass (m_analyte)to 0.001 mgStep2->Step3Step4Add Solvent (0.6 mL)Dissolve FullyStep3->Step4Step5Add Acetonitrile-2-13C(via Gas-Tight Syringe)Step4->Step5Step6Weigh SyringeBefore & After (Difference)Step5->Step6  Calculate m_std

Figure 1: Gravimetric workflow for minimizing evaporation errors when using volatile liquid standards.

Instrument Parameters (The zgig Protocol)

The following parameters are critical. "Default" parameters will yield qualitative, not quantitative, data.

ParameterValue / SettingRationale
Pulse Sequence zgig (Bruker) / NDEC (Agilent)Decouples protons only during acquisition to eliminate NOE enhancement.
Spectral Width (SW) 250 ppmEnsures capture of all carbons; prevents folding.
Transmitter Offset (O1P) 100 ppmCenters the spectrum.
Relaxation Delay (D1) 30 – 60 s (Calculated)Must be

. Methyl carbons in MeCN have

.
Excitation Pulse 90°Maximizes signal intensity per scan.[2]
Acquisition Time (AQ) 1.0 – 2.0 sSufficient for resolution without excessive noise accumulation.
Scans (NS) 64 – 512Depends on analyte concentration. The IS signal will be huge; tune NS for the analyte.
Temperature 298 K (25°C)Regulated to ±0.1 K to prevent peak shifting.
The Critical Step: Determination

You cannot guess the relaxation delay. You must measure it for your specific mixture.

  • Run a standard Inversion Recovery experiment (t1ir).

  • Process the array to find the null point (

    
    ).
    
  • Calculate

    
    .
    
  • Set your qNMR Delay (

    
    ) to 
    
    
    the longest
    
    
    of interest.
    • Note: Quaternary carbons in the analyte may have

      
      . If quantifying these, D1 may need to be >150s. If only quantifying aliphatic carbons against Acetonitrile-2-
      
      
      C, a shorter D1 (60s) often suffices.
Workflow Diagram: Pulse Sequence Logic

PulseSequencecluster_logicInverse Gated Decoupling LogicRelaxationRelaxation Delay (D1)Decoupler: OFFNOE: SuppressedPulse90° PulseExcitationRelaxation->Pulse Equilibrium restoredAcquisitionAcquisition (AQ)Decoupler: ONSignal RecordedPulse->Acquisition Transverse MagnetizationAcquisition->Relaxation Loop (NS times)

Figure 2: Logic of the Inverse Gated Decoupling sequence. The decoupler is gated OFF during delay to ensure thermodynamic equilibrium.

Data Processing & Calculation

Processing Steps
  • Zero Filling: Fill to at least 64k or 128k points to ensure digital resolution.

  • Apodization: Apply Exponential Multiplication (EM) with Line Broadening (LB) = 0.5 – 1.0 Hz. (Do not over-smooth).

  • Phasing: Manual phasing is mandatory. Auto-phasing often fails at the baseline extremes.

  • Baseline Correction: Apply a polynomial baseline correction (e.g., abs n in TopSpin) only on integration regions.

  • Integration: Integrate the Acetonitrile-2-

    
    C methyl singlet (IS) and the Analyte signal (A). Ensure the integration range covers 
    
    
    the Full Width at Half Maximum (FWHM) of the peak.
Purity Calculation

The purity (

SymbolDefinitionValue for Acetonitrile-2-

C

Integral of AnalyteMeasured

Integral of Internal StandardMeasured

Number of nuclei in IS signal1 (The labeled methyl C)

Number of nuclei in Analyte signalStructure dependent

Molar Mass of AnalyteStructure dependent

Molar Mass of IS42.05 g/mol (adjusted for

C)

Mass of IS addedGravimetric

Mass of Analyte addedGravimetric

Purity of ISAs per Certificate of Analysis

References

  • BIPM (Bureau International des Poids et Mesures). "Quantitative NMR (qNMR) Internal Standard Reference Data." BIPM qNMR Guidelines. Available at: [Link]

  • NIST (National Institute of Standards and Technology). "Certified Reference Materials for Quantitative NMR."[3] NIST Special Publication 260. Available at: [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.
  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." TrAC Trends in Analytical Chemistry, 35, 5-26. (Contextual reference for qNMR mechanics).

Troubleshooting & Optimization

storage stability and shelf life of Acetonitrile-2-13C ampoules

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acetonitrile-2-13C Lifecycle Management

Role: Senior Application Scientist | Department: Stable Isotope Integrity Subject: Storage Stability, Handling, and Troubleshooting for Acetonitrile-2-13C

Introduction

Welcome to the Stable Isotope Integrity Hub. You are working with Acetonitrile-2-13C , a high-value isotopic reagent labeled at the methyl carbon. Unlike standard solvents, the integrity of this material is defined not just by chemical purity, but by isotopic enrichment and water exclusion .

This guide bypasses generic advice to address the specific physicochemical behaviors of 13C-labeled acetonitrile. It is designed to prevent the two most common failure modes: hygroscopic drift (water uptake) and isotopic dilution .

Module 1: Storage & Stability Matrix

Acetonitrile-2-13C is chemically robust but physically vulnerable. It does not decompose spontaneously, but its shelf life is dictated by the integrity of the seal.

Stability Data Table
Storage StateShelf LifeRecommended ConditionsPrimary Risk Factor
Sealed Ampoule > 5 Years (Indefinite)Ambient (15–25°C), Dark, UprightPhysical breakage of glass.
Pierced Septum < 24 Hours Dry Nitrogen/Argon AtmosphereHygroscopic water uptake (rapid).
Resealed Vial 1–2 Weeks 4°C, Parafilm® over cap, DesiccatorSolvent evaporation & isotopic dilution.
In Solution Variable -20°C (if biological sample)Chemical reaction with analytes.

Critical Note: Manufacturers (e.g., CIL, Sigma-Aldrich) typically provide a warranty of 1–2 years from the date of shipment, but this is a regulatory limit. Chemically, the material is stable for decades if the glass ampoule remains flame-sealed.

Module 2: The "Hidden" Failure Mode (Hygroscopicity)

The most frequent "contamination" reported in Acetonitrile-2-13C is atmospheric water. Acetonitrile is miscible with water.[1] Once an ampoule is cracked, the solvent actively pulls moisture from the air.

The Hygroscopic Failure Cascade

The following diagram illustrates how atmospheric exposure degrades your spectral quality.

HygroscopicFailure Atmosphere Atmospheric Moisture (>40% RH) Interface Gas-Liquid Interface (Diffusion) Atmosphere->Interface Ingress Ampoule Open Ampoule (Acetonitrile-2-13C) Ampoule->Interface Exposure Solvent Solvent Saturation (H2O Intake) Interface->Solvent H-Bonding NMR NMR Artifacts (H2O Peak @ ~2.13 ppm) Solvent->NMR Spectral Degradation

Figure 1: Pathway of moisture contamination in stable isotope solvents.

Module 3: Troubleshooting Spectral Anomalies

Users often mistake intrinsic isotopic features for impurities. Use this guide to diagnose your NMR spectrum.

Issue 1: "I see a massive doublet splitting my solvent peak."
  • Diagnosis: This is Normal .

  • The Science: You are using Acetonitrile-2-13C. The 13C atom is directly bonded to the protons (1H). This creates a 1-bond Heteronuclear Coupling (

    
    ) .
    
  • The Signature: Unlike the small "satellites" seen in natural abundance solvents (1.1%), your material is >99% 13C. You will see a doublet with a coupling constant (

    
    ) of approximately 136 Hz .
    
  • Action: Do not discard. If you need to simplify the spectrum, apply 13C-decoupling during acquisition.

Issue 2: "There is an unknown singlet around 2.1 – 2.2 ppm."
  • Diagnosis: Water Contamination .

  • The Science: The chemical shift of water in acetonitrile is concentration and temperature-dependent but typically centers at 2.13 ppm .

  • Action:

    • Perform a "Water Check" (See Protocol A below).

    • If critical, dry the solvent using 3Å molecular sieves (activated) for 24 hours.

Issue 3: "My integration values are inconsistent."
  • Diagnosis: Relaxation Time (

    
    ) Mismatch .
    
  • The Science: The presence of the 13C nucleus changes the relaxation dynamics compared to 12C-acetonitrile.

  • Action: Increase your relaxation delay (

    
    ) to at least 5× the longest 
    
    
    
    in your sample (typically >10 seconds for small molecules in low-viscosity solvents).

Module 4: Handling & Integrity Protocols

Protocol A: The "Water Check" (Self-Validating)

Before using an opened ampoule for critical quantitative work, validate its dryness.

  • Aliquot: Transfer 50 µL of Acetonitrile-2-13C into a dry NMR tube.

  • Dilute: Add 500 µL of dry CDCl3 (or your working deuterated solvent).

  • Acquire: Run a standard 1H-NMR (16 scans).

  • Analyze:

    • Look for the Acetonitrile methyl peak (~2.0 ppm).

    • Look for the Water peak. In CDCl3, water shifts to ~1.56 ppm . In neat Acetonitrile, it is ~2.13 ppm .

    • Pass Criteria: The integral of the water peak should be <0.1% of the solvent peak.

Protocol B: Inert Transfer (Ampoule to Storage)

Never store Acetonitrile-2-13C in the original ampoule once opened.

HandlingProtocol Start Opened Ampoule Transfer Transfer to Amber Vial w/ Septum Start->Transfer Immediate Purge Purge Headspace (Dry N2 or Ar) Transfer->Purge < 1 min exposure Seal Seal Cap + Parafilm Purge->Seal Store Store in Desiccator (Room Temp) Seal->Store

Figure 2: Workflow for preserving isotopic integrity after opening.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

  • Cambridge Isotope Laboratories (CIL) . Storage and Stability of Stable Isotope Labeled Compounds.

  • Sigma-Aldrich . Acetonitrile-2-13C Product Specification & Safety Data Sheet.

Sources

Technical Support Center: Handling Volatile 13C-Labeled Solvents in Glovebox Environments

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: 13C-ISO-HANDLE-001

Introduction: The "Asset Protection" Protocol

Welcome to the technical support center. You are likely here because you are handling


-labeled solvents (e.g., 

,

). Unlike standard glovebox solvents, these are not just consumables; they are high-value assets (often exceeding $500/g).

The challenge is twofold: Containment (preventing the loss of expensive isotopes) and Atmosphere Integrity (preventing these volatile vapors from poisoning your glovebox catalyst or sensors).

This guide replaces "standard practice" with "high-precision isolation" protocols.

Module 1: Atmosphere Management & Sensor Protection

The Core Problem: Sensor Poisoning & Catalyst Saturation

Users frequently report "phantom" oxygen spikes when opening volatile solvents. This is rarely an actual O2 leak.

  • Zirconia Sensors: Operate at high temperatures (>600°C). Volatile solvents (especially chlorinated ones like DCM) decompose on the hot sensor surface, altering the conductivity and causing false "high O2" readings or permanent sensor death.

  • Copper Catalyst: Removes O2/H2O. High solvent loads saturate the catalyst surface, preventing it from scrubbing actual contaminants.

Troubleshooting Guide: The "Circulation-Off" Protocol

Q: My O2 sensor spiked to >1000 ppm immediately after opening


-Methanol. Is my box leaking? 
A:  Likely not. If you are using a Zirconia sensor, you are seeing solvent interference. Follow this protocol immediately:

Step-by-Step Isolation Protocol:

  • Pre-Work Setup:

    • Ensure the Activated Carbon (Charcoal) Trap is inline. Unlike molecular sieves (which remove H2O), only charcoal effectively adsorbs organic vapors.

    • Critical Check: If your charcoal trap has been in use for >3 months, it is likely saturated. Replace it before opening 13C solvents.

  • The "Static Box" Maneuver (For highly volatile solvents):

    • Action: Turn OFF the main circulation blower (or switch to "Pause/Static" mode) before uncapping the solvent.

    • Reason: This prevents solvent vapors from being forced directly into the catalyst bed or the sensor chamber.

    • Duration: Perform your dispensing/transfer (max 15 mins).

    • Recovery: Re-cap all vials tightly. Turn the blower ON but ensure the flow passes through the Charcoal Trap first (if your system has bypass valves).

  • Purge vs. Circulate:

    • If a spill occurs, do NOT let the system circulate. Initiate a "Purge" (flush to waste) to dump the contaminated atmosphere rather than recycling it through the sensitive catalyst.

Visualizing the Airflow Logic

G GB Glovebox Chamber (Solvent Released) Sens O2/H2O Sensors GB->Sens DANGER: Direct Path (Sensor Poisoning) Trap Activated Charcoal Trap GB->Trap Vapors Adsorbed Cat Copper Catalyst (O2 Scrubber) Sens->Cat Safe for Catalyst Blower Circulation Blower Trap->Blower Cat->GB Regenerated Ar/N2 Blower->Sens Clean Gas

Figure 1: Correct gas flow path. The Charcoal Trap must intercept vapors before they reach sensors or the catalyst.

Module 2: Precision Handling & Static Control

The Core Problem: Static Discharge & Evaporation

Gloveboxes are extremely dry (<1 ppm H2O), creating a high-static environment. Charged micropipettes can cause expensive 13C solvent droplets to "jump" or disperse, leading to mass loss.

Technical Guide: Anti-Static Transfer

Q: How do I weigh 0.5 mL of


-Benzene without static scattering the liquid? 
A:  You must neutralize the localized charge field.
ComponentRecommendationWhy?
Ionization Polonium-210 Strip or Piezo Ionizer Fan Actively neutralizes surface charge. Place within 6 inches of the balance.
Vessel Material Glass or Aluminum Avoid plastic weigh boats or vials; they act as capacitors, storing charge.
Dispensing Gastight Microsyringe (Hamilton) Do not pour. Use positive displacement syringes to prevent dripping and evaporation.
Gloves Cotton Over-gloves Wear cotton gloves over the butyl box gloves to reduce static friction when handling glass.

Protocol: The "Cold Aliquot" Technique (Optional but Recommended) If your glovebox has a cold well:

  • Chill the receiving vial in the cold well for 5 minutes.

  • Dispense the volatile 13C solvent into the cold vial.

  • Physics: Lower vapor pressure reduces evaporation loss during the few seconds the vial is open.

Module 3: NMR Sample Containment

The Core Problem: Leakage During Removal

Standard plastic caps are permeable to DCM and Benzene over time. Taking a standard tube out of the box can result in solvent escape (loss of money) or air ingress (loss of sample integrity).

Decision Matrix: Selecting the Right Tube

Q: Can I use standard plastic caps for


 samples? 
A:  Only if the analysis is immediate (<1 hour). For storage or removal, you must use J. Young valves.

Critical Warning: The "Oval" Check

  • Issue: Overtightening J. Young Teflon valves deforms the plug.

  • Test: Look at the sealing hole on the Teflon plug.[1]

    • Circle: Good seal.

    • Oval/Distorted: The plug is ruined. It will leak. Discard immediately.

Visualizing the Containment Strategy

NMR_Decision Start Sample Prep with 13C Solvent Duration Storage Duration? Start->Duration Short Immediate Analysis (<2 Hours) Duration->Short LongShort LongShort Duration->LongShort Long Long Term / Removal (>2 Hours) JYoung J. Young Valve Tube (Teflon Seal) Long->JYoung Standard Standard Tube + Plastic Cap + Parafilm/Tape Leak Solvent Loss Standard->Leak Risk: Permeation Safe Asset Protected JYoung->Safe Vacuum Tight LongShort->Standard

Figure 2: Decision tree for NMR tube selection based on storage time and volatility risk.

Frequently Asked Questions (FAQs)

Q: I spilled about 1 mL of


. Should I evacuate the antechamber? 
A: No.  Do not use the antechamber vacuum to remove solvent vapors; this pulls solvent directly into your vacuum pump oil, degrading the pump.
  • Correct Action: Wipe up with a Kimwipe. Place the Kimwipe in a sealed jar inside the box immediately. Initiate a "Purge" cycle (if available) or let the Charcoal trap scrub the atmosphere for 2 hours before resuming normal work.

Q: Can I freeze-pump-thaw my


 solvent inside the box? 
A:  Generally, no. Freeze-pump-thaw requires a high-vacuum Schlenk line. While some boxes have feedthroughs, it is safer to:
  • Perform degassing on a Schlenk line outside the box in a Strauss flask.

  • Bring the sealed Strauss flask into the box.

  • Dispense inside the inert atmosphere.

Q: Why is my J. Young tube leaking despite being tight? A: You likely over-tightened it previously.[1] Teflon flows under pressure. Once the sealing ring is compressed into an oval shape, it will never seal perfectly again. Torque it only until you see the "wetted" contact line on the glass, then stop.

References

  • EPFL (École Polytechnique Fédérale de Lausanne). (2022). Glovebox Safety Guidelines: Solvent Handling and Regeneration. Retrieved from [Link]

  • MBRAUN. (2023). Glovebox Service and Maintenance: Solvent Trap Intervals. Retrieved from [Link]

  • Inert Corporation. (2016). Oxygen Sensor Safe to Use in Glove Boxes with Volatile Solvents (EOS-2).[2] Retrieved from [Link]

  • University of Wisconsin-Madison (Berry Group). (2019). Glovebox Standard Operating Procedures: Handling Solvents and Static. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Metabolic Tracing: Acetonitrile-2-13C vs. Acetonitrile-1-13C

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Acetonitrile-2-13C and Acetonitrile-1-13C for use in metabolic tracing studies. Designed for researchers, scientists, and drug development professionals, this document offers a theoretical framework and practical considerations for selecting the appropriate tracer to investigate cellular metabolism. By understanding the distinct metabolic fates of the labeled carbon atoms in each isotopomer, researchers can design more informative experiments to probe key metabolic pathways.

Introduction: Acetonitrile as a Novel Carbon Source for Metabolic Tracing

Stable isotope tracing, primarily using 13C-labeled glucose and glutamine, is a cornerstone of metabolic research, enabling the elucidation of complex metabolic networks.[1][2] However, the exploration of alternative carbon sources is crucial for uncovering novel metabolic pathways and dependencies, particularly in diseases like cancer. Acetonitrile (CH₃CN), a two-carbon nitrile, presents a unique opportunity as a metabolic tracer. While recognized as a solvent, acetonitrile can be metabolized by cells, offering a novel tool to probe cellular bioenergetics and biosynthesis.[3][4]

This guide focuses on the differential applications of two position-specific isotopomers of acetonitrile: Acetonitrile-2-13C (¹³CH₃CN) and Acetonitrile-1-13C (CH₃¹³CN). We will explore their predicted metabolic pathways and the resulting distinct labeling patterns in key metabolic hubs: the Krebs cycle and fatty acid synthesis.

The Metabolic Activation of Acetonitrile: From Nitrile to Acetyl-CoA

For the carbon backbone of acetonitrile to enter central carbon metabolism, it must be converted to a metabolically accessible molecule, primarily acetyl-CoA. While the complete enzymatic pathway in mammalian cells is an area of ongoing research, evidence suggests a plausible route involving initial oxidation followed by hydrolysis and activation.

One proposed pathway involves the action of cytochrome P450 enzymes, which can oxidize nitriles.[3] This can be followed by the activity of nitrile hydratases and amidases, which convert the nitrile group to a carboxylic acid, yielding acetic acid.[2] Subsequently, acetyl-CoA synthetase (ACS) ligates acetate with Coenzyme A to form acetyl-CoA, the central metabolic intermediate that fuels the Krebs cycle and serves as the building block for fatty acid synthesis.[5][6]

Below is a diagram illustrating the putative metabolic activation pathway of acetonitrile.

Acetonitrile Acetonitrile (CH₃CN) AceticAcid Acetic Acid (CH₃COOH) Acetonitrile->AceticAcid Cytochrome P450, Nitrile Hydratase/Amidase AcetylCoA Acetyl-CoA AceticAcid->AcetylCoA Acetyl-CoA Synthetase (ACS) cluster_0 Metabolic Activation cluster_1 Fatty Acid Synthesis Acetonitrile_2_13C Acetonitrile-2-13C (¹³CH₃CN) AcetylCoA_2_13C ¹³CH₃-CO-SCoA Acetonitrile_2_13C->AcetylCoA_2_13C MalonylCoA Malonyl-CoA AcetylCoA_2_13C->MalonylCoA FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS Palmitate Palmitate (C16:0) FAS->Palmitate Sequential addition of 2-carbon units

Caption: Tracing de novo fatty acid synthesis with Acetonitrile-2-13C.

Application 2: Probing the Krebs Cycle with Acetonitrile-1-13C

Principle: The Krebs cycle (also known as the citric acid cycle or TCA cycle) is a central metabolic hub that oxidizes acetyl-CoA to generate ATP and reducing equivalents. When Acetonitrile-1-13C is used, the ¹³C-labeled carboxyl group of acetyl-CoA enters the cycle.

Predicted Labeling Pattern: The initial entry of CH₃¹³CO-SCoA into the Krebs cycle will label the C1 carboxyl group of citrate. As citrate is metabolized through the cycle, this labeled carbon will be lost as ¹³CO₂ during the decarboxylation steps catalyzed by isocitrate dehydrogenase and α-ketoglutarate dehydrogenase. Therefore, Acetonitrile-1-13C is an excellent tracer for measuring the rate of the initial turn of the Krebs cycle. The appearance of ¹³C in other Krebs cycle intermediates, such as malate and oxaloacetate, can provide insights into anaplerotic and cataplerotic fluxes.

cluster_0 Metabolic Activation cluster_1 Krebs Cycle Acetonitrile_1_13C Acetonitrile-1-13C (CH₃¹³CN) AcetylCoA_1_13C CH₃-¹³CO-SCoA Acetonitrile_1_13C->AcetylCoA_1_13C Citrate Citrate (¹³C at C1) AcetylCoA_1_13C->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate alphaKG α-Ketoglutarate Isocitrate->alphaKG Decarboxylation CO2 ¹³CO₂ alphaKG->CO2 Decarboxylation

Caption: Tracing the Krebs cycle with Acetonitrile-1-13C.

Experimental Protocols

The following are generalized protocols for conducting metabolic tracing experiments with ¹³C-labeled acetonitrile. These should be optimized for specific cell types and experimental conditions.

Cell Culture and Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.

  • Media Preparation: Prepare culture media containing either Acetonitrile-2-13C or Acetonitrile-1-13C at a final concentration typically ranging from 1-10 mM. The exact concentration should be determined empirically to ensure cell viability and adequate label incorporation.

  • Labeling: Replace the standard culture medium with the ¹³C-acetonitrile-containing medium. The labeling duration will depend on the turnover rate of the metabolites of interest. For fatty acids, a longer labeling time (24-48 hours) is generally required to achieve steady-state labeling. For Krebs cycle intermediates, shorter time points (e.g., 0.5, 1, 4, 8 hours) may be more informative for assessing flux dynamics.

Metabolite Extraction
  • Quenching Metabolism: Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a cold extraction solvent (e.g., 80% methanol) to quench all enzymatic activity.

  • Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet the protein and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

Sample Analysis by Mass Spectrometry

A. LC-MS/MS for Krebs Cycle Intermediates:

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for liquid chromatography (e.g., a mixture of water and acetonitrile).

  • Chromatographic Separation: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.

  • Mass Spectrometry Analysis: Analyze the eluent using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) to determine the mass isotopomer distribution of citrate and other Krebs cycle intermediates.

B. GC-MS for Fatty Acid Analysis:

  • Derivatization: The extracted lipids need to be hydrolyzed and the resulting fatty acids derivatized to their fatty acid methyl esters (FAMEs) for gas chromatography analysis.

  • GC Separation: Separate the FAMEs on a suitable GC column.

  • MS Analysis: Analyze the eluting FAMEs by mass spectrometry to determine the mass isotopomer distribution of palmitate and other fatty acids.

Data Analysis and Interpretation

The raw mass spectrometry data must be corrected for the natural abundance of ¹³C. The resulting mass isotopomer distributions (MIDs) can then be used to calculate metabolic flux rates through the pathways of interest. This typically involves computational modeling and fitting the experimental MID data to a metabolic network model.

Conclusion and Future Perspectives

Acetonitrile-2-13C and Acetonitrile-1-13C are promising novel tracers for metabolic research. Their differential labeling patterns provide a unique opportunity to dissect the interconnected pathways of fatty acid synthesis and the Krebs cycle.

  • Acetonitrile-2-13C is the tracer of choice for specifically investigating de novo fatty acid synthesis .

  • Acetonitrile-1-13C is ideally suited for probing the activity of the Krebs cycle .

Further research is warranted to fully elucidate the complete metabolic pathways of acetonitrile in various cell types and in vivo models. The application of these novel tracers, in conjunction with advanced analytical platforms and computational modeling, will undoubtedly contribute to a deeper understanding of cellular metabolism in health and disease.

References

  • Buescher, J. M., Antoniewicz, M. R., Boros, L. G., & Burgess, S. C. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 34, 189-201.
  • Cantarella, M., Cantarella, L., Galli, A., & Spera, A. (2013). Acetonitrile Biotransformation into Less Toxic Compounds by a Bioprocess Based on the Nitrile Hydratase/Amidase. Chemical Engineering Transactions, 32, 595-600.
  • Freeman, J. J., & Hayes, E. P. (1985). The metabolism of acetonitrile to cyanide by isolated rat hepatocytes. Biochemical pharmacology, 34(15), 2711-2715.
  • Tanii, H., & Hashimoto, K. (1984). Studies on the in vitro metabolism of organic solvents. Archives of toxicology, 55(1), 47-52.
  • Schwer, B., & Verdin, E. (2008). Conserved metabolic regulatory functions of sirtuins. Cell metabolism, 7(2), 104-112.
  • Wellen, K. E., Hatzivassiliou, G., Sachdeva, U. M., Bui, T. V., Cross, J. R., & Thompson, C. B. (2009).

Sources

Publish Comparison Guide: Validating Isotopic Enrichment of Acetonitrile-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

In drug development and metabolic flux analysis, the integrity of your data is only as good as the purity of your isotopic tracers. Acetonitrile-2-13C (


) serves as a critical building block for radiolabeled therapeutics and a tracer in metabolomics. However, isotopic enrichment levels—often claimed to be >99 atom %—must be rigorously validated to prevent costly artifacts in downstream mass spectrometry (MS) or NMR datasets.

This guide objectively compares the two industry-standard validation methodologies: Quantitative Proton NMR (


-qNMR)  versus Gas Chromatography-Mass Spectrometry (GC-MS) . While GC-MS is the traditional workhorse for trace analysis, this guide demonstrates why 

-qNMR is the superior, self-validating protocol
for confirming high-level enrichment in small molecule reagents.

Technical Background & Nomenclature

To validate Acetonitrile-2-13C, one must first understand the physics of the isotope effect on the analytical signal.

  • Compound: Acetonitrile-2-13C[1][2][3]

  • Formula:

    
    
    
  • IUPAC Numbering: The nitrile carbon is C1; the methyl carbon is C2.

  • Target Enrichment:

    
     atom % 
    
    
    
    at position 2.
The Physics of Validation
  • In MS: The substitution of

    
     (mass 12) with 
    
    
    
    (mass 13) creates a mass shift of +1 Da. The validation relies on resolving the abundance of the
    
    
    ion relative to the
    
    
    ion.
  • In NMR: The spin-active

    
     nucleus (
    
    
    
    ) couples with the attached protons (
    
    
    ), creating a distinct "satellite" splitting pattern (
    
    
    ) absent in the
    
    
    isotopologue.

Comparative Analysis: qNMR vs. GC-MS

The following table summarizes the performance metrics of the two primary validation methods.

FeatureMethod A:

-qNMR (Satellite Analysis)
Method B: GC-MS (Isotopologue Ratio)
Primary Mechanism Spin-Spin Coupling (

)
Mass-to-Charge Ratio (

)
Sample Prep Minimal (Dilute in deuterated solvent)Moderate (Dilution to avoid detector saturation)
Reference Standard Not Required (Self-referencing)Required (Unlabeled standard for baseline)
Precision (at >99%) High (Direct integration of impurity peak)Medium (Dynamic range limits accuracy of small peaks)
Destructive? NoYes
Cost per Run LowLow-Medium
Verdict Preferred for Purity Validation Preferred for Trace Detection (<1% enrichment)

Detailed Experimental Protocols

Method A: The Gold Standard – -qNMR Satellite Integration

This method utilizes the large one-bond heteronuclear coupling constant (


) to separate the labeled product from the unlabeled impurity.
Mechanism:
  • 
     (Enriched):  The protons are attached to a 
    
    
    
    nucleus. The signal splits into a doublet with a coupling constant
    
    
    .
  • 
     (Impurity):  The protons are attached to a magnetically silent 
    
    
    
    nucleus. The signal appears as a singlet exactly in the center of the doublet.
Protocol Steps:
  • Preparation: Dissolve

    
     of Acetonitrile-2-13C in 
    
    
    
    of
    
    
    (or
    
    
    ) in a high-precision NMR tube.
  • Acquisition:

    • Instrument: 400 MHz or higher.[4]

    • Pulse Sequence: Standard 1D proton (

      
      ).
      
    • Relaxation Delay (

      
      ): Set to 
      
      
      
      (critical for quantitative integration of small molecules).
    • Scans: 16–64 scans are sufficient due to high concentration.

  • Processing:

    • Phase and baseline correct carefully.

    • Zoom into the methyl region (

      
       ppm).
      
    • You will see a large doublet (the

      
       species) and a tiny central singlet (the 
      
      
      
      impurity).
  • Calculation:

    
    
    
Method B: GC-MS Isotopologue Analysis

Use this method if NMR is unavailable or if validating low-level enrichment (<50%).

Protocol Steps:
  • Preparation: Dilute the sample to

    
     in methanol or dichloromethane to prevent detector saturation.
    
  • Acquisition:

    • Inlet Temp:

      
      .
      
    • Column: DB-5ms or equivalent.

    • Scan Mode: SIM (Selected Ion Monitoring) for

      
       41 (
      
      
      
      -Acetonitrile) and
      
      
      42 (
      
      
      -Acetonitrile).
  • Data Analysis:

    • Integrate the peak areas for

      
       41 and 42.
      
    • Correction: You must mathematically correct for the natural abundance of

      
       on the nitrile carbon (C1) and 
      
      
      
      , which also contribute to the
      
      
      signal.
  • Calculation:

    
    
    (Note: Without complex deconvolution for natural abundance contributions from other atoms, this method typically overestimates enrichment slightly.)
    

Visualization of Validation Logic

The following diagrams illustrate the decision process and the spectral logic for the recommended NMR method.

Diagram 1: Validation Workflow Decision Tree

ValidationWorkflow Start Start: Acetonitrile-2-13C Validation CheckEnrichment Expected Enrichment Level? Start->CheckEnrichment HighEnrich High (>90%) CheckEnrichment->HighEnrich Synthetics/Reagents LowEnrich Trace/Low (<10%) CheckEnrichment->LowEnrich Metabolic Flux NMR_Method Method A: 1H-qNMR (Satellite Integration) HighEnrich->NMR_Method Best Precision MS_Method Method B: GC-MS (Isotopologue Ratio) LowEnrich->MS_Method Best Sensitivity NMR_Result Calculate: Area(Doublet) / Total Area NMR_Method->NMR_Result MS_Result Calculate: Intensity(42) / Total Intensity MS_Method->MS_Result

Caption: Decision matrix for selecting the optimal validation method based on expected enrichment levels.

Diagram 2: The NMR Spectral Signature (Logic Flow)

NMRSignature Isotope Nucleus at C2 C13 13C (Enriched) Spin 1/2 Isotope->C13 C12 12C (Impurity) Spin 0 Isotope->C12 Coupling Coupling with H3 C13->Coupling NoCoupling No Coupling C12->NoCoupling Signal13 Doublet Signal (J ~ 136 Hz) Coupling->Signal13 Signal12 Singlet Signal (Central Peak) NoCoupling->Signal12 Result Validation Metric: Ratio of Singlet to Doublet Signal13->Result Signal12->Result

Caption: Logical flow of how nuclear spin properties generate the distinct doublet vs. singlet signals used for quantification.

References

  • National Institute of Standards and Technology (NIST). Acetonitrile - Gas Phase Thermochemistry and Spectra. NIST Chemistry WebBook. Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on coupling constants and qNMR).
  • Wishart, D. S., et al. (2023). HMDB: The Human Metabolome Database. (Reference for metabolic tracer standards). Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Impact of ¹³C Labeling on Acetonitrile Reaction Kinetics (KIE)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for innovation and optimization. The kinetic isotope effect (KIE) is a powerful tool for elucidating these mechanisms, providing insights into the rate-determining steps and the nature of transition states.[1] This guide offers an in-depth comparison of the impact of ¹³C labeling on the reaction kinetics of acetonitrile, a ubiquitous solvent and versatile building block in organic synthesis.[2] We will explore the theoretical underpinnings of ¹³C KIE, practical experimental approaches, and a comparative analysis of what to expect across different classes of acetonitrile reactions.

The Foundation: Understanding the ¹³C Kinetic Isotope Effect

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[3] This phenomenon arises from the difference in mass between isotopes, which in turn affects the vibrational frequencies of chemical bonds.[4] For ¹³C, the heavier isotope of carbon, the C-X bond (where X is another atom) will have a lower zero-point vibrational energy than a ¹²C-X bond.

A primary ¹³C KIE is observed when the bond to the isotopically labeled carbon is broken or formed in the rate-determining step of a reaction. A KIE value (k¹²/k¹³) greater than 1 (a "normal" KIE) indicates that the bond to the ¹²C atom is broken more easily, suggesting a weakening of this bond in the transition state. Conversely, a KIE value less than 1 (an "inverse" KIE) suggests that the bond becomes stiffer or more constrained in the transition state. Secondary KIEs can also be observed at positions remote from the reacting center and provide information about changes in hybridization or steric environment.[4][5]

Experimental Determination of ¹³C KIE: A Comparative Overview

Accurately measuring ¹³C KIEs, which are often small (typically in the range of 1.02 to 1.07), requires precise experimental techniques.[4] Two primary methods are commonly employed:

Method Principle Advantages Disadvantages
Intermolecular Competition Two parallel reactions are run, one with the ¹²C-labeled reactant and one with the ¹³C-labeled reactant. The rate constants are determined independently and their ratio provides the KIE.[3]Conceptually straightforward.Highly sensitive to experimental conditions; difficult to reproduce the exact same conditions for both reactions, which can limit accuracy.[3]
Intramolecular Competition (Natural Abundance) A single reaction is performed using a starting material with natural isotopic abundance. The isotopic ratio of the reactant is measured at different reaction conversions, or the isotopic ratio of the product is measured at low conversion.[4][6]Both reactions occur under identical conditions, leading to higher precision. Only a single measurement is required.[3]Requires highly sensitive analytical techniques like high-field NMR or isotope-ratio mass spectrometry.[3][6]

For most applications, the natural abundance method using quantitative NMR spectroscopy is preferred due to its higher precision and the commercial availability of ¹³C-labeled acetonitrile.

Workflow for Natural Abundance ¹³C KIE Measurement via NMR

G cluster_0 Sample Preparation cluster_1 Reaction & Quenching cluster_2 NMR Analysis cluster_3 Calculation start Prepare reaction mixture with acetonitrile at natural abundance react Run reaction to a specific conversion (e.g., 10% or >90%) start->react quench Quench the reaction react->quench nmr Acquire quantitative ¹³C NMR spectrum quench->nmr integrate Integrate signals of labeled and unlabeled positions nmr->integrate calc Calculate KIE using the appropriate equation integrate->calc G cluster_0 Reaction Setup cluster_1 Execution cluster_2 Analysis cluster_3 Calculation A Reaction A: Acetonitrile (¹²C) init Simultaneous initiation with nucleophile A->init B Reaction B: Acetonitrile-1-¹³C B->init monitor Timed aliquots & quenching init->monitor chrom Chromatographic analysis (GC or HPLC) monitor->chrom plot Plot ln([ACN]/[ACN]₀) vs. time chrom->plot k_det Determine k¹² and k¹³ from slopes plot->k_det kie_calc KIE = k¹²/k¹³ k_det->kie_calc G cluster_0 KIE > 1 (Normal) cluster_1 KIE < 1 (Inverse) cluster_2 KIE ≈ 1 start Measure ¹³C KIE for acetonitrile reaction normal Bond to nitrile carbon is weakened in the transition state. start->normal inverse Bonding at nitrile carbon is stiffer in the transition state. start->inverse none No significant change in bonding at the nitrile carbon in the rate-determining step. start->none mech1 Suggests nucleophilic addition or reduction at the nitrile carbon. normal->mech1 mech2 Suggests a concerted cycloaddition or other mechanism with increased bonding at the transition state. inverse->mech2 mech3 Indicates the reaction at the nitrile is not rate-limiting or involves compensating bonding changes. none->mech3

Sources

Precision Quantitation of Acetonitrile-2-13C: A qNMR Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of isotopically labeled metabolic tracers and pharmaceutical standards, Acetonitrile-2-13C (


) serves as a critical reagent. However, its high volatility and hygroscopic nature render traditional gravimetric preparation prone to significant error (often >5% deviation). Furthermore, chromatographic methods like GC-FID require identical isotopically labeled reference standards for absolute quantification, which are often unavailable or prohibitively expensive.

This guide establishes Quantitative NMR (qNMR) as the superior metrological approach for validating Acetonitrile-2-13C concentration. By utilizing the primary ratio method, qNMR eliminates the need for a matched reference standard, offering direct traceability to SI units via a generic internal standard (IS).

Part 1: Technical Rationale & The "Satellite" Challenge

The Physics of C-Labeling in Proton NMR

The primary challenge in quantifying Acetonitrile-2-13C is the magnetic coupling between the


C nucleus and the attached protons. Unlike standard Acetonitrile (

), which appears as a singlet at

2.07 ppm (in DMSO-d

), the

C-labeled variant exhibits a massive doublet due to the large one-bond heteronuclear coupling constant (

Hz).

Critical Failure Point: Novice analysts often integrate only the central residual signal (arising from


C impurities) or fail to capture the full spectral width of the satellites, leading to gross underestimation of concentration.
Comparison of Methodologies
FeatureqNMR (Recommended) Gravimetric Prep GC-FID / GC-MS
Principle Molar ratio of nuclei (Absolute)Mass measurementChromatographic response
Traceability Direct to Internal Standard (e.g., NIST SRM)Dependent on balance & purityDependent on identical Reference Std
Volatility Impact Low (Closed system after prep)High (Evaporation during weighing)Medium (Inlet discrimination)
Isotope Sensitivity High (Must account for satellites)NoneLow (unless MS is used)
Precision < 1.0% RSD2-5% (due to volatility)1-3%
Requirement Generic IS (e.g., Maleic Acid)High purity solvent

C-labeled Reference Material

Part 2: Experimental Protocol (qNMR)

Reagents and Internal Standard Selection
  • Analyte: Acetonitrile-2-13C (Target ~10-20 mg/mL).

  • Solvent: DMSO-d

    
     (Preferred over CDCl
    
    
    
    to reduce volatility and prevent solvent peak overlap).
  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM 350b) or Dimethyl Sulfone (DMSO

    
    ) .
    
    • Why Maleic Acid? It provides a distinct singlet at

      
       6.2 ppm, far removed from the Acetonitrile region (
      
      
      
      2.0 ppm), and has a non-volatile nature.
Sample Preparation (Gravimetric)
  • Step A: Weigh ~10 mg of Internal Standard directly into a clean HPLC vial or NMR tube using a micro-balance (readability 0.001 mg). Record mass (

    
    ).
    
  • Step B: Add ~600

    
    L of DMSO-d
    
    
    
    .
  • Step C: Rapidly add ~10 mg of Acetonitrile-2-13C. Immediately cap and weigh. Calculate analyte mass (

    
    ) by difference.
    
    • Note: Perform this step quickly to minimize evaporative loss.

NMR Acquisition Parameters

To ensure quantitative accuracy (99.9% magnetization recovery), the relaxation delay is paramount.

  • Pulse Sequence: zg (standard 1D proton) or zg30 (30° pulse).

  • Spectral Width (SW): 20 ppm (ensure satellites are not aliased).

  • Relaxation Delay (D1): 60 seconds .

    • Reasoning: Acetonitrile protons have long

      
       relaxation times (often >8s). 
      
      
      
      is required.[1]
  • Scans (NS): 16 or 32 (Sufficient for S/N > 250:1).

  • Temperature: 298 K (Constant).[2]

  • Decoupling: OFF .

    • Why? While decoupling collapses the doublet, it introduces Nuclear Overhauser Effects (NOE) that alter signal intensity, invalidating quantitation unless inverse-gated sequences with extremely long delays are used.

Processing & Integration (The Critical Step)
  • Phasing: Manual phasing is required. Ensure the baseline is perfectly flat.

  • Baseline Correction: Apply a polynomial baseline correction (e.g., ABS in TopSpin).

  • Integration:

    • Internal Standard: Integrate the Maleic Acid singlet (

      
       6.2 ppm).
      
    • Analyte (Acetonitrile-2-13C): Integrate the entire region from approx.

      
       1.8 ppm to 
      
      
      
      2.3 ppm. You must capture both limbs of the
      
      
      C doublet (
      
      
      satellites).
    • Visual Check: The integral range should be

      
       Hz wide.
      

Part 3: Visualizations

Workflow Diagram

The following diagram outlines the self-validating workflow for qNMR analysis.

qNMR_Workflow Start Start: Acetonitrile-2-13C Prep Gravimetric Prep (Closed Vial) Start->Prep + Internal Std (Maleic Acid) Acq NMR Acquisition (D1 = 60s, No Decoupling) Prep->Acq Dissolve in DMSO-d6 Process Processing (Integrate Satellites) Acq->Process Raw FID Calc Purity Calculation Process->Calc Integral Values Result Validated Concentration Calc->Result Purity %

Figure 1: Step-by-step qNMR workflow emphasizing the critical acquisition and processing parameters.

Decision Logic: Why qNMR?

This decision tree illustrates why qNMR is the preferred method for labeled volatile solvents.

Method_Selection Question1 Is the Analyte Volatile? Gravimetric Gravimetric Method (High Risk of Error) Question1->Gravimetric No Question2 Is an Identical 13C-Reference Standard Available? Question1->Question2 Yes (Acetonitrile) GCFID GC-FID / GC-MS (Requires Calibration Curve) Question2->GCFID Yes qNMR qNMR (Primary Ratio Method) Question2->qNMR No (Typical Scenario) Final Validated Result qNMR->Final Direct Traceability to NIST IS

Figure 2: Decision logic for selecting qNMR over chromatographic or gravimetric alternatives.

Part 4: Data Analysis & Calculation

Calculate the purity (


) using the fundamental qNMR equation:


Where:

  • 
    : Integral area (Sx = Analyte, IS = Internal Standard).
    
  • 
    : Number of protons (Maleic Acid = 2; Acetonitrile Methyl = 3).
    
  • 
    : Molecular Weight (Use labeled weight for Sx: 42.06  g/mol   for 
    
    
    
    ).
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of Internal Standard (as decimal, e.g., 0.999).
    

Validation Criteria:

  • Linearity: Not required (single point determination).

  • Precision: Repeat preparation 3 times. RSD should be

    
    .
    
  • Signal-to-Noise:

    
     for the analyte satellites.
    

References

  • BIPM (Bureau International des Poids et Mesures). Guidance on Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR). [Link]

  • NIST (National Institute of Standards and Technology). Standard Reference Materials for NMR. [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

  • Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetonitrile-2-13C
Reactant of Route 2
Acetonitrile-2-13C

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.